Isoamyl salicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCQNGBLMMXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041655 | |
| Record name | Isoamyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a sweet herbaceous-green, slightly floral odour | |
| Record name | Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
277.00 to 278.00 °C. @ 760.00 mm Hg | |
| Record name | Isoamyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.145 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Isoamyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoamyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.046-1.055 | |
| Record name | Isoamyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-20-7 | |
| Record name | Isoamyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7952 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25E4ZMR0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoamyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isoamyl salicylate chemical properties and structure.
An In-depth Technical Guide to the Chemical Properties and Structure of Isoamyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a benzoate ester with the chemical formula C12H16O3, is a significant compound in the fragrance, flavor, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.
Chemical Structure
This compound is systematically named 3-methylbutyl 2-hydroxybenzoate. It is an ester formed from the reaction of salicylic acid and isoamyl alcohol. The structure consists of a benzene ring substituted with a hydroxyl group and an ester group. The ester portion is derived from isoamyl alcohol, which is a branched-chain pentyl alcohol. The IUPAC name clarifies the connectivity of the atoms, indicating a 3-methylbutyl group attached to the carboxylate of a 2-hydroxybenzoate moiety.
Below is a two-dimensional representation of the chemical structure of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic floral and sweet aroma.[1][2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |
| Molecular Weight | 208.25 g/mol | [3] |
| CAS Number | 87-20-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.05 g/mL at 25 °C | |
| Boiling Point | 277-278 °C | [4] |
| Refractive Index | n20/D 1.507 | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | |
| InChI | InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | [1][5] |
| InChIKey | PMGCQNGBLMMXEW-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(C)CCOC(=O)C1=CC=CC=C1O | [6] |
Experimental Protocols
Synthesis via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of salicylic acid with isoamyl alcohol, using a strong acid as a catalyst.[7]
Materials and Reagents:
-
Salicylic acid
-
Isoamyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Sodium carbonate solution (for neutralization)
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol.[7] While stirring, slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux at a temperature of approximately 90-110 °C for 5-6 hours.[7]
-
Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.[7] Wash the organic layer with a sodium carbonate solution until the pH of the aqueous layer is between 8.0 and 9.0 to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.[7] Subsequently, wash the organic layer with distilled water until it is neutral.[7]
-
Drying and Distillation: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude this compound is then purified by vacuum distillation.[7] Collect the fraction that distills at 151-155 °C under a vacuum of 15-18 mmHg.[7]
The following diagram illustrates the general workflow for the synthesis of this compound.
Analytical Methods
GC-MS is a powerful technique for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with a 5975 MSD).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Typical GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Spectrum Fragmentation: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 208. Key fragment ions are observed at m/z 138 (loss of the isoamyloxy group), 120 (salicyloyl cation), and 92.[6]
HPLC can be used for the analysis and purification of this compound. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 304 nm.
-
Injection Volume: 10 µL.
This method allows for the separation of this compound from its starting materials and potential byproducts.[8]
Spectroscopic Data
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the salicylate ring and the aliphatic protons of the isoamyl group.
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isoamyl chain.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).[5]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and key experimental protocols related to this compound. The tabulated data, structural diagrams, and procedural outlines offer a valuable resource for researchers and professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted for various laboratory and industrial applications.
References
- 1. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. This compound [webbook.nist.gov]
An In-Depth Technical Guide to Isoamyl Salicylate
This technical guide provides a comprehensive overview of isoamyl salicylate, a benzoate ester widely utilized in the fragrance, cosmetic, and food industries. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for unambiguous identification in research and industry. This compound is known by several names, with its systematic IUPAC name being 3-methylbutyl 2-hydroxybenzoate .[1][2] A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| IUPAC Name | 3-methylbutyl 2-hydroxybenzoate | [1][2] |
| CAS Number | 87-20-7 | [3][4] |
| Synonyms | Isopentyl salicylate | [1][3][5] |
| 3-Methylbutyl salicylate | [1][6][7] | |
| Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | [1][6][8] | |
| Salicylic acid, isopentyl ester | [1][6][8] | |
| Isoamyl o-hydroxybenzoate | [1][6][8] | |
| Isopentyl 2-hydroxybenzoate | [3][4][5][6][9] | |
| FEMA No. 2084 | [1][4] | |
| Orchidee | [1][2][8] | |
| Sanfoin | [1][2][8] | |
| NSC-7952 | [1][2][6][8] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and application in various experimental and industrial settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4][6] | |
| Molecular Weight | 208.25 | g/mol | [1][3] |
| Appearance | Clear to pale yellow liquid | [3][6] | |
| Boiling Point | 277-278 | °C | [10] |
| Density | 1.05 | g/mL at 25°C | [10] |
| Refractive Index | 1.507 | n20/D | [10] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [6] |
Synthesis of this compound
This compound is synthesized via the esterification of salicylic acid with isoamyl alcohol.[3][6] This reaction is typically catalyzed by a strong acid. The overall reaction is depicted below:
References
- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 87-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 87-20-7 | TCI AMERICA [tcichemicals.com]
- 6. CAS 87-20-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 8. This compound [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. This compound | 34377-38-3 [chemicalbook.com]
Physical properties of isoamyl salicylate (boiling point, density).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of isoamyl salicylate (Isopentyl 2-hydroxybenzoate), focusing on its boiling point and density. The information herein is compiled for use in research, quality control, and drug development applications where precise physical data is essential.
Executive Summary
This compound is an ester recognized for its characteristic sweet, floral, and slightly balsamic aroma. Beyond its extensive use in the fragrance and flavor industries, its physicochemical properties are of significant interest in chemical synthesis and formulation development. Accurate data on its boiling point and density are critical for process design, purification, and ensuring the quality and consistency of final products. This document presents a compilation of reported values for these properties and details the standard experimental methodologies for their determination.
Physical Properties of this compound
The boiling point and density of this compound have been determined and reported across various chemical literature and databases. A summary of these quantitative data is presented below.
Data Presentation
The following table summarizes the reported values for the boiling point and density of this compound. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions | Reference(s) |
| Boiling Point | 277 to 278 °C | @ 760.00 mm Hg | [1][2][3][4][5] |
| 276 to 278 °C | Not Specified | [6] | |
| 292 to 295 °C | Not Specified | [7] | |
| 273 °C | Not Specified | [8] | |
| 258 °C | Not Specified | [9] | |
| Density | 1.05 g/mL | @ 25 °C | [3] |
| 1.046 to 1.055 g/cm³ | Not Specified | [1] | |
| 1.049 to 1.055 g/cm³ | @ 25.00 °C | [2] | |
| 1.050 to 1.056 g/cm³ | @ 20.00 °C | [2] | |
| 1.043 to 1.053 g/mL | @ 20 °C | [10] | |
| 1.1 g/cm³ | Not Specified | [7] | |
| 1.0576 g/cm³ | Not Specified | [9] |
Experimental Protocols
The determination of boiling point and density for a high-boiling liquid ester like this compound requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common experimental protocols.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling compounds, methods such as distillation and the capillary method (Thiele tube) are standard.
3.1.1 Simple Distillation Method
This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.
-
Apparatus: A round-bottomed flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heating mantle, and boiling chips or a magnetic stirrer.
-
Procedure:
-
The liquid sample is placed in the round-bottomed flask with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
-
The liquid is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor passing to the condenser, and the temperature reading is stable.
-
The atmospheric pressure is recorded concurrently, as boiling point is pressure-dependent.
-
3.1.2 Capillary Method (Thiele Tube)
This micro-method is ideal for small sample volumes.
-
Apparatus: A Thiele tube, a high-boiling point heat transfer fluid (e.g., mineral oil), a thermometer, a small test tube or fusion tube, and a capillary tube sealed at one end.
-
Procedure:
-
A few milliliters of the this compound sample are placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in the Thiele tube containing the heat transfer fluid.
-
The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is the mass of a substance per unit volume. Standard methods for liquids include pycnometry and the use of an oscillating U-tube density meter, as outlined in OECD Guideline 109.
3.2.1 Pycnometry
This is a highly accurate, classical method for determining density.
-
Apparatus: A pycnometer (a glass flask with a precisely known volume), a thermostatically controlled water bath, and an analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a thermostatic water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
3.2.2 Oscillating U-Tube Densitometry
This modern, automated method is rapid and requires a small sample volume. It is covered by the ASTM D4052 standard.
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using two standards of known density that bracket the expected density of the sample (e.g., dry air and distilled water).
-
The sample is injected into the thermostatically controlled oscillating U-tube, ensuring no bubbles are present.
-
The instrument measures the change in the resonant frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the sample.
-
The density is calculated by the instrument's software and displayed directly.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical substance like this compound.
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. oecd.org [oecd.org]
- 3. phillysim.org [phillysim.org]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Synthesis of Isoamyl Salicylate from Salicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of isoamyl salicylate, a widely used fragrance and flavoring agent, utilizing salicylic acid as the primary precursor. This document provides a comprehensive overview of the prevalent synthesis methodologies, quantitative analysis of reaction parameters, detailed experimental protocols, and visual representations of the underlying chemical processes.
Introduction
This compound, also known as 3-methylbutyl 2-hydroxybenzoate, is an organic ester characterized by its pleasant, floral, and herbal scent, often described as orchid-like.[1] It is a key component in the fragrance industry and also finds applications in food and pharmaceutical formulations.[1][2] The most common and economically viable method for its synthesis is the Fischer esterification of salicylic acid with isoamyl alcohol.[3] This guide will explore this classical reaction in detail, as well as touch upon advancements using alternative catalysts.
Reaction Mechanism and Synthesis Overview
The synthesis of this compound from salicylic acid and isoamyl alcohol is a classic example of a Fischer esterification reaction.[4] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[4] The reaction is reversible and requires a catalyst, typically a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1][4]
The general chemical equation for the reaction is as follows:
C₇H₆O₃ (Salicylic Acid) + C₅H₁₂O (Isoamyl Alcohol) ⇌ C₁₂H₁₆O₃ (this compound) + H₂O
dot
Caption: Fischer esterification of salicylic acid and isoamyl alcohol.
The reaction mechanism, as illustrated in the diagram below, involves the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of isoamyl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst.
dot
Caption: Key steps in the Fischer esterification mechanism.
Quantitative Data on Synthesis Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Conventional Synthesis using Sulfuric Acid Catalyst
| Parameter | Value | Reference |
| Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | 1:5 | [5] |
| Catalyst (H₂SO₄) | 1.5 mL | [5] |
| Reaction Temperature | 90-110 °C (reflux) | [2] |
| Reaction Time | 5-6 hours | [2] |
| Yield | ~80-95% | [2][6] |
| Purification | Vacuum Distillation (151-155 °C @ 15-18 mmHg) | [2] |
Table 2: Synthesis using Solid Superacid Catalyst (Mesoporous Titania)
| Parameter | Value | Reference |
| Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | 1:4 | [7] |
| Catalyst Amount | 1.6 g | [7] |
| Reaction Temperature | 130 °C | [7] |
| Reaction Time | 5 hours | [7] |
| Yield | 94.6% | [7] |
Table 3: Synthesis using p-Toluenesulfonic Acid (PTSA) Catalyst
| Parameter | Value | Reference |
| Molar Ratio (Acid:Alcohol) | 1:1.8 | [8] |
| Catalyst Amount (PTSA) | 5% of salicylic acid weight | [8] |
| Reaction Temperature | 120-140 °C | [8] |
| Reaction Time | 5-6 hours | [8] |
| Yield | >97% | [8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using the conventional sulfuric acid-catalyzed Fischer esterification.
Materials and Equipment
-
Salicylic Acid
-
Isoamyl Alcohol
-
Concentrated Sulfuric Acid
-
5% Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Synthesis Procedure
dot
Caption: General workflow for this compound synthesis.
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol in the desired molar ratio (e.g., 1:5).[5]
-
While stirring, slowly add concentrated sulfuric acid as a catalyst.[2]
-
Heat the mixture to reflux, maintaining a temperature of approximately 90-110 °C, for 5-6 hours.[2]
-
Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Pour the reaction mixture into a separatory funnel.[2]
-
Wash the organic layer with a 5% sodium carbonate solution to neutralize any unreacted salicylic acid and the sulfuric acid catalyst. Repeat the washing until the aqueous layer is neutral or slightly basic (pH 8.0-9.0).[2]
-
Wash the organic layer with water to remove any remaining sodium carbonate and salts.[2]
-
Separate the organic layer, which contains the this compound.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Purify the crude this compound by vacuum distillation. Collect the fraction that distills at 151-155 °C under a vacuum of 15-18 mmHg.[2]
Conclusion
The synthesis of this compound from salicylic acid via Fischer esterification is a well-established and efficient method. While the use of concentrated sulfuric acid is traditional, research into solid acid catalysts like mesoporous titania demonstrates a move towards more environmentally friendly and reusable catalytic systems.[7][9] The choice of catalyst and optimization of reaction parameters are crucial for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this compound in a laboratory setting. Further research may focus on the development of even more efficient and sustainable catalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kiche.or.kr [kiche.or.kr]
- 8. Catalytic Synthesis of this compound with Organic Acid | Semantic Scholar [semanticscholar.org]
- 9. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
The Scent of Innovation: A Technical Guide to the Discovery and Historical Synthesis of Isoamyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical synthesis of isoamyl salicylate, a significant aroma chemical with a characteristic sweet, floral, and slightly medicinal scent. From its first reported synthesis in the mid-19th century to the development of more efficient and environmentally benign catalytic methods, this document details the evolution of its production. Key synthetic methodologies, including classical Fischer esterification, solid superacid catalysis, and transesterification, are presented with detailed experimental protocols. Quantitative physicochemical data are summarized for comparative analysis, and reaction workflows are visualized to provide a clear understanding of the synthetic processes. This guide serves as a comprehensive resource for researchers and professionals interested in the historical context and practical synthesis of this important fragrance and flavor compound.
Introduction
This compound, systematically named 3-methylbutyl 2-hydroxybenzoate, is an organic ester first synthesized in 1854 by the French chemist C. Drion.[1] While its initial discovery was of academic interest, its commercial significance blossomed in 1898 when it was famously used by Georges Darzens at the Piver company in the perfume 'Trèfle Incarnat'.[1] This marked a pivotal moment in the history of perfumery, as this compound became a key component in creating novel fragrance profiles, particularly in "fougère" and "orchid" type scents.[1][2] Its unique olfactory properties, described as sweet, herbaceous, and floral with clover-like facets, have ensured its enduring presence in the fragrance and flavor industries.[2]
This guide delves into the historical and technical aspects of this compound's synthesis, providing a detailed overview of the primary methods developed over the past century and a half.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application and synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [3][4][5] |
| Molecular Weight | 208.25 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 277-278 °C (at 760 mmHg) | [3][6] |
| Density | 1.05 g/mL (at 25 °C) | [3] |
| Refractive Index (n²⁰/D) | 1.504 - 1.509 | [5][6] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [3][5] |
| Flash Point | > 100 °C | [3] |
Historical and Modern Synthesis Methodologies
The synthesis of this compound has evolved from classical esterification methods to more advanced catalytic processes, driven by the need for higher yields, purity, and environmental sustainability. This section details the most significant synthetic routes.
Classical Fischer-Speier Esterification
The traditional and most straightforward method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid with isoamyl alcohol, typically catalyzed by a strong mineral acid such as concentrated sulfuric acid.[7][8] This reversible reaction necessitates driving the equilibrium towards the product, often by using an excess of one reactant or by removing the water formed during the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine salicylic acid and an excess of isoamyl alcohol (e.g., a 1:3 molar ratio).[9]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (typically 1-2% by weight of the salicylic acid) to the mixture.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 95-110 °C) and maintain for 5-6 hours.[9] The progress of the reaction can be monitored by the collection of water if a Dean-Stark apparatus is used.[10]
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst and unreacted salicylic acid, and finally with brine.[9][11]
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12] Filter to remove the drying agent. The crude this compound is then purified by vacuum distillation, collecting the fraction at approximately 151-155 °C under 15-18 mmHg.[9]
Solid Superacid Catalysis
In an effort to develop more environmentally friendly and reusable catalysts, solid superacids have been employed for the synthesis of this compound. These catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or mesoporous molecular sieves, offer high catalytic activity, ease of separation from the reaction mixture, and reduced equipment corrosion compared to liquid acids.[13][14]
References
- 1. Synthesis of Sulfated Zirconia Solid Acids and their Activities for Hydrolysis of Ethyl Lactate | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ivypanda.com [ivypanda.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 13. iieta.org [iieta.org]
- 14. researchgate.net [researchgate.net]
Solubility Profile of Isoamyl Salicylate in Ethanol and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl salicylate, a common fragrance and flavor ingredient, in ethanol and other organic solvents. The information presented herein is intended to support research, development, and formulation activities in the pharmaceutical and chemical industries.
Core Topic: Solubility of this compound
This compound (3-methylbutyl 2-hydroxybenzoate) is an organic ester characterized by its pleasant floral and sweet aroma. Its solubility is a critical physicochemical property influencing its application in various formulations, including topical pharmaceuticals, cosmetics, and fragrances. Understanding its behavior in different solvent systems is essential for ensuring product stability, efficacy, and sensory attributes.
Physicochemical Properties Relevant to Solubility
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.047 - 1.053 g/mL at 25°C | [4] |
| Boiling Point | 277-278 °C | [4] |
| logP (Octanol-Water Partition Coefficient) | 4.6 | [1] |
The relatively high logP value indicates that this compound is a lipophilic compound, suggesting a preference for nonpolar or moderately polar organic solvents over water.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. While it exhibits poor solubility in water, it is readily soluble in many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Temperature | Reference |
| Water | 0.145 mg/mL (145 mg/L) | 25 °C | [1][4] |
| Ethanol | Miscible | Room Temperature | [1] |
| 90% Ethanol | Soluble in 4 volumes | Not Specified | [4] |
| Ether | Soluble | Not Specified | [5] |
| Acetone | Soluble | Not Specified | [3] |
| Chloroform | Soluble | Not Specified | [3] |
| Fixed Oils | Soluble | Not Specified | [6] |
| Kerosene | Soluble | Not Specified | [6] |
| Paraffin Oil | Soluble | Not Specified | [6] |
| Glycerin | Insoluble | Not Specified | [6] |
| Propylene Glycol | Insoluble | Not Specified | [6] |
Note: "Miscible" implies that the two substances are soluble in each other in all proportions.
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, a standard methodology can be constructed based on established principles of solubility testing for liquid solutes. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Protocol: Determination of this compound Solubility by the Saturation Method
1. Objective: To determine the concentration of this compound in a saturated solution of a selected organic solvent at a controlled temperature.
2. Materials:
-
This compound (purity >99%)
-
Selected organic solvent (e.g., ethanol, acetone, chloroform) of analytical grade
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Calibrated analytical balance
-
Micropipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Volumetric flasks and appropriate glassware
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.
-
Filter the withdrawn sample through a 0.45 µm syringe filter to remove any undissolved micro-droplets of this compound.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. For HPLC, a C18 column with a mobile phase of methanol and water is often suitable for salicylate analysis. For GC, a non-polar or medium-polarity column can be used.
-
Analyze the diluted sample of the saturated solution under the same analytical conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
4. Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used.
Mandatory Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
References
- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 87-20-7: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound (CAS 87-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scent.vn [scent.vn]
Isoamyl Salicylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl salicylate, a salicylic acid ester, is a widely utilized aromatic compound in the fragrance, flavor, and cosmetic industries. This technical guide provides an in-depth overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a summary of its applications and safety information. The synthesis pathway and experimental workflow are visually represented to facilitate understanding.
Core Properties of this compound
This compound, also known as isopentyl salicylate or 3-methylbutyl 2-hydroxybenzoate, is a colorless to pale yellow liquid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| CAS Number | 87-20-7 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral, slightly balsamic, herbaceous-green | [3] |
| Boiling Point | 277-278 °C | [4] |
| Density | Approximately 1.05 g/mL at 25 °C | [4] |
| Refractive Index | Approximately 1.507 at 20 °C | [4] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |
Synthesis of this compound
This compound is commonly synthesized through the Fischer esterification of salicylic acid with isoamyl alcohol, using a strong acid catalyst such as sulfuric acid.[5][6] The reaction is reversible and is typically driven to completion by using an excess of one of the reactants or by removing the water produced during the reaction.[7]
Synthesis Pathway
The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on typical laboratory procedures for Fischer esterification.[2][5][8]
Materials:
-
Salicylic acid (1.0 eq)
-
Isoamyl alcohol (3.0 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in isoamyl alcohol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically around 130-135 °C) for 3-6 hours.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent and wash with water. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid and the sulfuric acid catalyst. Wash with water until the aqueous layer is neutral.[2][8]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Purification: Remove the organic solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation, collecting the fraction at approximately 150-155 °C under reduced pressure.[2][8]
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Applications
This compound has a wide range of applications, primarily driven by its pleasant and persistent floral scent.
-
Fragrance Industry: It is a key component in many perfumes, soaps, detergents, and other personal care products, often used to create or enhance floral and herbal scents.[3]
-
Flavor Industry: It is used as a flavoring agent in some food products and beverages.
-
Cosmetics: Due to its fragrance, it is incorporated into various cosmetic formulations.[1]
Safety and Toxicology
This compound is generally considered to have low toxicity. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS) for use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. Direct contact may cause mild skin or eye irritation.[4] For detailed toxicological data, researchers should consult comprehensive safety assessments.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Olfactory Profile of Isoamyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl salicylate (CAS 87-20-7) is an aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, floral, and herbaceous aroma.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of olfactory research on this compound, focusing on its odor profile, physicochemical properties, and the methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of new fragrance and flavor compounds. While this compound is a well-established fragrance ingredient, this guide also highlights the existing gaps in the scientific literature, particularly concerning quantitative sensory data and specific olfactory receptor interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an odorant is fundamental to its study. These properties influence its volatility, solubility, and interaction with olfactory receptors.
| Property | Value | Reference(s) |
| IUPAC Name | 3-methylbutyl 2-hydroxybenzoate | [2][6] |
| Synonyms | Isopentyl salicylate, Salicylic acid isoamyl ester | [2][5][6] |
| CAS Number | 87-20-7 | [2][5][6] |
| Molecular Formula | C12H16O3 | [2][5] |
| Molecular Weight | 208.25 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [3][4][5] |
| Boiling Point | 277-278 °C at 760 mmHg | [2] |
| Density | 1.046 - 1.055 g/cm³ at 20°C | [2][4] |
| Refractive Index | 1.504 - 1.509 at 20°C | [2][4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [7] |
| Vapor Pressure | 0.0063 hPa at 20°C (estimated) | [8] |
| LogP | 4.37 | [2] |
Olfactory Profile
The odor of this compound is complex and is described using a variety of descriptors by different sources. A summary of these qualitative descriptions is presented below.
| Odor Descriptor | Frequency/Source |
| Floral | High[1][3][4][5][9] |
| Sweet | High[1][3][4][5] |
| Herbaceous | High[1][3][4][9] |
| Green | High[3][4][9] |
| Orchid-like | Moderate[1][3] |
| Balsamic | Moderate[3] |
| Clover-like | Low[1] |
| Honey undertones | Low[1] |
| Seaweed | Low[4] |
Quantitative Olfactory Data:
Despite its widespread use, there is a notable lack of publicly available quantitative data on the olfactory detection and recognition thresholds of this compound. This data is crucial for determining its odor activity value (OAV) and understanding its impact in complex mixtures. Further research is required to establish these fundamental sensory parameters.
Experimental Protocols
Sensory Analysis
Objective: To determine the qualitative and quantitative odor profile of this compound.
Assessors: A panel of 8-15 trained sensory assessors with demonstrated olfactory acuity.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol) for dilution
-
Glass sniffing jars with screw caps
-
Odor-free smelling strips
-
Data collection software or standardized paper ballots
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Concentrations should range from sub-threshold to supra-threshold levels, determined through preliminary testing.
-
Panelist Training: Train panelists on the use of the rating scale and familiarize them with the odor descriptors relevant to the sample.
-
Evaluation: Present the samples to the panelists in a controlled environment (odor-free, with consistent temperature and humidity). Samples can be presented on smelling strips or in sniffing jars.
-
Data Collection: Panelists rate the intensity of the overall aroma and of specific odor descriptors on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor and to assess panelist performance (repeatability and agreement).
Sensory Analysis Workflow
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying the aroma-active compounds in a mixture.[10][11][12] While this compound is a single compound, GC-O can be used to assess its purity and to characterize the odor of any trace impurities.
Objective: To identify the odor character of the eluting peak corresponding to this compound and any accompanying impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
Procedure:
-
Sample Injection: Inject a diluted solution of this compound into the GC.
-
Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the column's stationary phase.
-
Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
Mass Spectrometry: Simultaneously, the mass spectrometer records the mass spectra of the eluting compounds.
-
Data Correlation: Correlate the sensory data from the olfactometry port with the peaks in the chromatogram and the mass spectral data to identify the compounds responsible for the detected odors.
GC-O Experimental Workflow
Olfactory Receptor Interactions
The perception of an odor begins with the binding of odorant molecules to specific olfactory receptors (ORs) in the nasal epithelium.[13][14][15][16][17] These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon activation.
Current Knowledge on this compound:
To date, there are no published studies that definitively identify the specific human olfactory receptor(s) that are activated by this compound. The deorphanization of the vast majority of human ORs is an ongoing area of research.
General Protocol for Olfactory Receptor Deorphanization:
A common in vitro method for identifying the cognate ligands for an orphan OR is the heterologous expression assay.
Objective: To determine if this compound activates a specific human olfactory receptor.
Methodology:
-
Cell Culture: Culture a host cell line (e.g., HEK293) that does not endogenously express ORs.
-
Transfection: Transfect the cells with a plasmid containing the gene for the human OR of interest and a reporter gene (e.g., luciferase) that is linked to a cAMP response element.
-
Odorant Stimulation: Expose the transfected cells to a range of concentrations of this compound.
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence for luciferase). An increase in signal compared to control cells indicates that the OR has been activated by this compound.
Olfactory Receptor Deorphanization Workflow
Conclusion and Future Directions
This compound possesses a well-documented, pleasant, and complex odor profile that has led to its extensive use in the fragrance industry. However, this technical guide highlights a significant disparity between its widespread application and the depth of publicly available scientific research into its olfactory properties.
Key areas for future research include:
-
Determination of Olfactory Thresholds: Establishing the detection and recognition thresholds of this compound is essential for a quantitative understanding of its odor potency.
-
Olfactory Receptor Deorphanization: Identifying the specific human olfactory receptor(s) that are activated by this compound will provide fundamental insights into the molecular basis of its perception.
-
Structure-Activity Relationship Studies: A systematic investigation of the relationship between the molecular structure of salicylate esters and their perceived odor would be valuable for the rational design of new fragrance ingredients.
By addressing these research gaps, the scientific community can build a more complete and predictive understanding of the olfactory world, with implications for fields ranging from perfumery and food science to neurobiology and drug development.
References
- 1. JECFA Evaluations-ISOAMYL SALICYLATE- [inchem.org]
- 2. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound [ventos.com]
- 5. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Food safety and quality: details [fao.org]
- 8. scent.vn [scent.vn]
- 9. This compound, 87-20-7 [thegoodscentscompany.com]
- 10. mdpi.com [mdpi.com]
- 11. The Development of Floral Scent Research: A Comprehensive Bibliometric Analysis (1987–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]
Isoamyl salicylate's role as a benzoate ester and phenol.
An In-depth Technical Guide to Isoamyl Salicylate: A Dual-Role Benzoate Ester and Phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-methylbutyl 2-hydroxybenzoate) is an organic compound recognized for its dual chemical functionalities as both a benzoate ester and a phenol.[1][2] This structure confers a unique combination of properties, making it a subject of interest beyond its primary applications in the fragrance and flavor industries.[3][4] Functionally derived from salicylic acid, it belongs to the o-hydroxybenzoic acid esters class.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis and characterization protocols, and its pharmacological context as a topical analgesic, providing a foundation for further research and development.
Chemical Identity and Physicochemical Properties
This compound is structurally characterized by a hydroxyl group positioned ortho to an isoamyl ester group on a benzene ring. This arrangement is key to its chemical behavior, exhibiting reactions typical of both phenols (the hydroxyl group) and benzoate esters (the ester group).
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1][5] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 87-20-7 | [1] |
| IUPAC Name | 3-methylbutyl 2-hydroxybenzoate | [1] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 277-278 °C at 760 mmHg | [1][2][6] |
| Density | 1.05 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.504 - 1.509 | [1][6] |
| Water Solubility | 145 mg/L (0.145 mg/mL) at 25 °C | [1][8] |
| Solubility | Soluble in ethanol and oils; insoluble in water. | [1][8][9] |
| logP (Octanol/Water) | 4.07 - 4.6 | [1][8][10] |
| Vapor Pressure | 0.0063 hPa at 20 °C | [8] |
| pKa (Predicted) | 8.15 ± 0.30 | [6][7] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopic Method | Key Features | Reference(s) |
| ¹H NMR | Signals expected for aromatic protons (ortho, meta, para to -OH), a phenolic hydroxyl proton, and protons of the isoamyl group (-OCH₂-, -CH₂-, -CH-, -(CH₃)₂). | [1][11] |
| ¹³C NMR | Resonances anticipated for aromatic carbons (including hydroxyl- and ester-substituted carbons), the ester carbonyl carbon, and carbons of the isoamyl alkyl chain. | [1] |
| IR Spectroscopy | Characteristic absorption bands include a broad O-H stretch (phenolic hydroxyl), a strong C=O stretch (ester carbonyl), C-O stretches (ester and phenol), and C=C stretches (aromatic ring). | [1][5][12] |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 208. Key fragment ions are observed at m/z 138 (loss of the isoamoxy radical), 121, and 120 (base peak, corresponding to the salicylic acid fragment after loss of the isoamyl group).[1][13][14] | [1][13][14] |
Role as a Benzoate Ester and Phenol
The chemical nature of this compound is defined by its two principal functional groups.
Phenolic Character
The hydroxyl group attached directly to the benzene ring gives this compound its phenolic properties.
-
Acidity : Like other phenols, the hydroxyl proton is weakly acidic due to the resonance stabilization of the resulting phenoxide ion.[7] The predicted pKa is approximately 8.15.[6][7]
-
Reactivity : The -OH group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, this reactivity is sterically hindered by the adjacent bulky isoamyl ester group.
Benzoate Ester Character
The ester group is formed from the condensation of salicylic acid's carboxylic acid function and isoamyl alcohol.[7]
-
Hydrolysis : The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield salicylic acid and isoamyl alcohol.
-
Applications : As an ester, it is relatively non-polar and volatile, contributing to its use as a fragrance and flavoring agent.[3]
Experimental Protocols
Synthesis via Fischer Esterification
This compound is commonly synthesized via the acid-catalyzed Fischer esterification of salicylic acid with isoamyl alcohol.[7]
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Detailed Methodology: [15]
-
Esterification :
-
To a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid (e.g., 74g) and isoamyl alcohol (e.g., 460g).
-
Under constant stirring, slowly add concentrated sulfuric acid (e.g., 25g) as the catalyst.
-
Heat the mixture to reflux at a temperature of approximately 98-105°C.
-
Maintain the reflux for 5-6 hours to drive the reaction to completion.
-
-
Neutralization and Washing :
-
After the reaction period, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction liquid to a separating funnel. The aqueous layer (if any) can be separated.
-
Wash the organic layer with a saturated sodium carbonate (Na₂CO₃) solution. Perform this wash three times, or until the aqueous layer tests alkaline (pH 8.0-9.0), to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.
-
Subsequently, wash the organic layer with distilled water until the washings are neutral.
-
-
Distillation :
-
Separate the organic layer and transfer it to a distillation flask.
-
Perform distillation under reduced pressure. Collect the fraction that distills at 151-155°C under a vacuum of 15-18 mmHg. This fraction is the purified this compound.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
Purity and quantification can be assessed using reverse-phase HPLC.
-
Column : Newcrom R1 or equivalent C18 column.
-
Mobile Phase : A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection : UV detector, with wavelength set to monitor the chromophore of the salicylate ring (typically around 305 nm).
-
Procedure :
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Biological Role and Pharmacological Context
While specific signaling pathways for this compound are not extensively documented, its role as a topical analgesic can be understood from the well-established mechanism of the salicylate class of compounds.[7][17]
General Mechanism of Topical Salicylates
When applied topically, salicylate esters like this compound are believed to exert their effects through two primary mechanisms: counter-irritation and anti-inflammatory action following local hydrolysis.[4][18]
-
Counter-Irritation : The compound acts as a rubefacient, causing mild irritation and vasodilation of the skin.[18][19] This creates a sensation of warmth or cooling that masks the underlying musculoskeletal pain signals, a process known as "gate control theory" of pain.[4][18]
-
Anti-Inflammatory Action : Salicylate esters can be hydrolyzed to salicylic acid in dermal and subcutaneous tissues.[18] Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[4] This local reduction in prostaglandins helps to alleviate pain and inflammation at the site of application with minimal systemic exposure.[20]
Diagram: Proposed Mechanism of Action for Topical Salicylates
Caption: Generalized mechanism for topical salicylates like this compound.
Conclusion for Drug Development
This compound presents a molecule with established safety and dual functionality. For drug development professionals, its primary value lies in its role as a topical analgesic. The isoamyl group increases its lipophilicity compared to methyl salicylate, which may enhance skin penetration. Future research could focus on quantifying its percutaneous absorption, local hydrolysis rate, and specific inhibitory effects on COX enzymes compared to other salicylates. Its established use in cosmetics and fragrances indicates good skin tolerance, a favorable attribute for any topical drug candidate.[3] The synthetic pathway is straightforward and scalable, making it an economically viable compound for further investigation and formulation development.
References
- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 34377-38-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scent.vn [scent.vn]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]
- 18. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 19. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of isoamyl salicylate from salicylic acid and isoamyl alcohol.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of isoamyl salicylate from salicylic acid and isoamyl alcohol. This compound, a key fragrance and flavor compound with a characteristic sweet, floral, and slightly balsamic odor, is synthesized via Fischer esterification.[1][2] This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering optimized reaction conditions, purification methods, and characterization techniques.
Introduction
This compound, also known as isopentyl salicylate, is an ester widely utilized in the fragrance, flavor, and cosmetic industries.[3][4] Its pleasant floral scent, often described as orchid-like, makes it a valuable ingredient in perfumes, lotions, and other personal care products.[2][5] The synthesis of this compound is a classic example of the Fischer esterification reaction, where a carboxylic acid (salicylic acid) reacts with an alcohol (isoamyl alcohol) in the presence of an acid catalyst.[6][7] This document outlines various methods for this synthesis, including conventional heating with different catalysts and microwave-assisted synthesis, providing a comparative analysis of reaction conditions and yields.
Applications
This compound has a range of applications stemming from its distinct aroma and flavor profile:
-
Fragrance Industry: It is a key component in many floral perfumes, especially those with jasmine, orchid, and clover notes.[1][3][5] It also acts as a fixative, enhancing the longevity of the fragrance.[1]
-
Flavor Industry: Used as a flavoring agent in food and beverages to impart fruity and floral notes.[3]
-
Cosmetics and Personal Care: Incorporated into soaps, lotions, shampoos, and sunscreens for its pleasant scent.[1][2]
-
Aromatherapy: Utilized for its perceived relaxing and soothing properties.[2]
Chemical Reaction
The synthesis of this compound is achieved through the Fischer esterification of salicylic acid with isoamyl alcohol. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The overall reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[6][8]
Caption: Fischer Esterification of Salicylic Acid and Isoamyl Alcohol.
Experimental Protocols
This section details three different protocols for the synthesis of this compound, each employing a different catalytic method.
4.1. Protocol 1: Conventional Synthesis using Concentrated Sulfuric Acid
This is a traditional and widely used method for Fischer esterification.
Materials:
-
Salicylic acid
-
Isoamyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine salicylic acid and isoamyl alcohol. A typical molar ratio of salicylic acid to isoamyl alcohol is 1:3 to 1:5 to drive the reaction towards the product.[9][10]
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1.5 mL per mole of salicylic acid) to the mixture while stirring.[9][10]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 130-135°C) for 3 to 5 hours.[10][11]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted salicylic acid), and finally with a saturated sodium chloride solution.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isoamyl alcohol and any other volatile impurities using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation (boiling point ~151-155°C at 15-18 mmHg).[12]
4.2. Protocol 2: Synthesis using a Solid Acid Catalyst (Mesoporous Titania Superacid)
This method offers an environmentally friendlier alternative to liquid acids, with the catalyst being reusable.
Materials:
-
Salicylic acid
-
Isoamyl alcohol
-
Mesoporous titania solid superacid catalyst
-
Equipment as listed in Protocol 1
Procedure:
-
Combine salicylic acid, isoamyl alcohol (molar ratio of 1:4), and the mesoporous titania solid superacid catalyst (e.g., 1.6 g for 0.2 mol of salicylic acid) in a round-bottom flask.[11]
-
Set up the apparatus for reflux and heat the mixture at 130°C for 5 hours with stirring.[11]
-
After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[13]
-
The liquid phase is then worked up as described in Protocol 1 (steps 5-9) to isolate and purify the this compound.
4.3. Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time.
Materials:
-
Salicylic acid
-
Isoamyl alcohol
-
Concentrated sulfuric acid
-
Microwave reactor
-
Other materials and equipment as listed in Protocol 1
Procedure:
-
In a microwave-safe reaction vessel, mix salicylic acid and isoamyl alcohol (e.g., a molar ratio of 1:5).[9]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1.5 mL).[9]
-
Place the vessel in the microwave reactor and irradiate at a specific power (e.g., 325 W) for a shorter duration (e.g., 40 minutes).[9]
-
After the reaction is complete and the mixture has cooled, proceed with the work-up and purification steps as outlined in Protocol 1 (steps 4-9).
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data from different synthesis protocols.
| Parameter | Conventional (H₂SO₄) | Solid Acid Catalyst | Microwave-Assisted (H₂SO₄) |
| Molar Ratio (Acid:Alcohol) | 1:3 - 1:5[9][10] | 1:4[11] | 1:5[9] |
| Catalyst | Concentrated H₂SO₄[10] | Mesoporous Titania Superacid[11] | Concentrated H₂SO₄[9] |
| Reaction Temperature (°C) | 130 - 135[10][11] | 130[11] | N/A (Microwave Power) |
| Reaction Time | 3 - 5 hours[10][11] | 5 hours[11] | 40 minutes[9] |
| Yield (%) | ~95%[10] | up to 94.6%[11] | ~84.9%[9] |
Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the final product.[10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch (~1730 cm⁻¹) and the hydroxyl stretch of the phenolic group (~3200 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Isoamyl alcohol is flammable. Keep away from open flames and heat sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize and purify this compound for various applications in the fragrance, flavor, and pharmaceutical industries.
References
- 1. cosmochemistryindia.com [cosmochemistryindia.com]
- 2. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 87-20-7 [thegoodscentscompany.com]
- 5. fraterworks.com [fraterworks.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kiche.or.kr [kiche.or.kr]
- 12. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
Application Notes and Protocols: Acid-Catalyzed Synthesis of Isoamyl Salicylate
Introduction
Isoamyl salicylate is an aromatic ester widely utilized in the fragrance, cosmetic, and pharmaceutical industries for its characteristic sweet, floral, and slightly balsamic odor.[1][2] It is a key component in many perfumes and personal care products.[2] The most common and classical method for its synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of salicylic acid with isoamyl alcohol.[1][3][4] This application note provides a detailed protocol for the synthesis of this compound via acid-catalyzed esterification, along with a summary of various reaction conditions and a workflow diagram. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Quantitative Data Summary
The yield of this compound is influenced by several factors, including the choice of catalyst, the molar ratio of reactants, reaction time, and temperature. The following table summarizes quantitative data from various reported acid-catalyzed esterification methods.
| Catalyst | Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Concentrated H₂SO₄ (Microwave) | 1:5 | 40 min | - | 84.9 | [5] |
| Concentrated H₂SO₄ | - | 5-6 hours | 90-110 | ~80 | [6] |
| Mesoporous Titania Solid Superacid | 1:4 | 5 hours | 130 | 94.6 | [5][7] |
| p-Toluenesulfonic acid (TSA) | 1:1.8 | 5-6 hours | 120-140 | >97 | [8] |
| Sodium Hydrogen Sulfate | 1:1.5 | 4.5 hours | 120-140 | 93.3 | [9] |
Experimental Protocol
This protocol details the synthesis of this compound using concentrated sulfuric acid as a catalyst, adapted from established laboratory procedures.[6]
Materials:
-
Salicylic Acid
-
Isoamyl Alcohol (Isopentyl Alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
1. Esterification Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar, add salicylic acid and isoamyl alcohol. A typical molar ratio is 1 part salicylic acid to 4-5 parts isoamyl alcohol to drive the equilibrium towards the product.[5][7]
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 90-110°C) using a heating mantle.[6]
-
Maintain the reflux with continuous stirring for 5-6 hours.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
2. Work-up and Neutralization:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Distilled water to remove the excess isoamyl alcohol and some of the acid.
-
5% sodium carbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid. Wash until the aqueous layer is basic (pH 8-9).[6] Be cautious as CO₂ evolution may cause pressure buildup in the funnel.
-
Saturated sodium chloride solution (brine) to remove residual water and salts.
-
-
Separate the organic layer (the crude this compound) and dry it over anhydrous magnesium sulfate or sodium sulfate.
3. Purification:
-
Filter the drying agent from the organic layer.
-
The crude product can be purified by vacuum distillation. Collect the fraction that distills at 151-155°C under a vacuum of 15-18 mmHg.[6]
-
The final product should be a clear, colorless to pale yellow oily liquid.[2][10]
Diagrams
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 3. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. kiche.or.kr [kiche.or.kr]
- 8. Catalytic Synthesis of this compound with Organic Acid | Semantic Scholar [semanticscholar.org]
- 9. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Isoamyl Salicylate Using Concentrated Sulfuric Acid as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl salicylate is an aromatic ester widely used in the fragrance and flavor industries, as well as in the formulation of various cosmetic and pharmaceutical products. Its synthesis is a classic example of Fischer-Speier esterification, a reaction between a carboxylic acid (salicylic acid) and an alcohol (isoamyl alcohol), typically catalyzed by a strong acid. Concentrated sulfuric acid is a commonly employed, cost-effective, and efficient catalyst for this process.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound using concentrated sulfuric acid as a catalyst. The information is intended to guide researchers in setting up, executing, and optimizing this esterification reaction.
Reaction Principle
The synthesis of this compound from salicylic acid and isoamyl alcohol is a reversible esterification reaction. The equilibrium is generally driven towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction.[1][2][3][4] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the salicylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the isoamyl alcohol.[1][2][3][4]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | 1:4 to 1:6.6 | 1:5 | [5][6] |
| Catalyst (Conc. H₂SO₄) | 1.5 mL to 25g per ~70g Salicylic Acid | 1.5 mL | [5][6] |
| Reaction Temperature (°C) | 90 - 140 | Not specified (Power: 325 W) | [5][6] |
| Reaction Time | 5 - 6 hours | 40 minutes | [6][7] |
| Yield (%) | ~80% | 84.9% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Reflux
This protocol details the synthesis of this compound using conventional heating under reflux.
Materials:
-
Salicylic Acid
-
Isoamyl Alcohol
-
Concentrated Sulfuric Acid (98%)
-
5% Sodium Carbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid and isoamyl alcohol. A typical molar ratio is 1 part salicylic acid to 4-5 parts isoamyl alcohol to drive the equilibrium towards the product.[5] For example, use 69g of salicylic acid and 440g of isoamyl alcohol.[6]
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid. For the amounts mentioned above, approximately 18g of concentrated sulfuric acid can be used.[6] The addition is exothermic and should be done cautiously.
-
Esterification: Heat the reaction mixture to reflux, typically between 90-110°C, and maintain the reflux for 5-6 hours with continuous stirring.[6]
-
Work-up - Neutralization and Washing:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water to remove the excess isoamyl alcohol and some of the acid.
-
A 5% sodium carbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid. Wash until the aqueous layer is no longer acidic (test with pH paper, aiming for a pH of 8.0-9.0).[6] Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers and to remove excess water.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification - Distillation:
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol outlines a more rapid synthesis using microwave irradiation.
Materials:
-
Salicylic Acid
-
Isoamyl Alcohol
-
Concentrated Sulfuric Acid (98%)
-
Microwave reactor
-
The same work-up and purification reagents and equipment as in Protocol 1.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine salicylic acid and isoamyl alcohol in a 1:5 molar ratio.[7]
-
Catalyst Addition: Add 1.5 mL of concentrated sulfuric acid to the mixture.[7]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a power of 325 W for 40 minutes.[7]
-
Work-up and Purification: Follow the same work-up, neutralization, washing, drying, and purification steps as described in Protocol 1. The reported yield under these conditions is 84.9%.[7]
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Concluding Remarks
The synthesis of this compound using concentrated sulfuric acid as a catalyst is a robust and well-established method. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and desired reaction time. Proper work-up and purification are crucial to obtain a high-purity product. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling the efficient and successful synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. kiche.or.kr [kiche.or.kr]
- 6. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Organic Synthesis of Isoamyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of isoamyl salicylate via a microwave-assisted Fischer esterification reaction. This method offers significant advantages over conventional heating, including reduced reaction times, improved energy efficiency, and potentially higher yields.
Introduction
This compound is an ester widely used in the fragrance and flavor industry for its characteristic sweet, floral, and slightly balsamic odor. It also finds application in pharmaceutical preparations as a counter-irritant and analgesic. The traditional synthesis of this compound involves the Fischer esterification of salicylic acid with isoamyl alcohol, typically catalyzed by a strong mineral acid and requiring prolonged heating.[1][2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[4] By utilizing microwave energy, rapid and uniform heating of the reaction mixture can be achieved, leading to significantly shorter reaction times and often improved product yields compared to conventional methods.[5][6] This application note details a microwave-assisted protocol for the synthesis of this compound, providing a greener and more efficient alternative to traditional synthetic routes.[7]
Reaction and Mechanism
The synthesis of this compound is achieved through the Fischer esterification of salicylic acid with isoamyl alcohol, catalyzed by an acid. The overall reaction is depicted below:
Reaction: Salicylic Acid + Isoamyl Alcohol ⇌ this compound + Water
The reaction is reversible, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed.[8]
Experimental Workflow
The overall experimental workflow for the microwave-assisted synthesis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
4.1. Materials and Equipment
-
Reagents:
-
Salicylic Acid (99%)
-
Isoamyl Alcohol (3-methyl-1-butanol, 99%)
-
Concentrated Sulfuric Acid (98%) or other suitable catalyst
-
Diethyl ether or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Equipment:
-
Microwave reactor with sealed reaction vessels
-
Magnetic stirrer and stir bars
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instruments for characterization (GC, IR, NMR)
-
4.2. Microwave-Assisted Synthesis Protocol
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine salicylic acid and isoamyl alcohol.
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid) dropwise to the mixture while stirring.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time according to the parameters in Table 1.
-
After the reaction is complete, allow the vessel to cool to room temperature.
4.3. Work-up and Purification Protocol
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst)
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.[3]
4.4. Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, aromatic ring, hydroxyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Quantitative Data Summary
The following table summarizes various reported conditions and results for the microwave-assisted synthesis of this compound.
| Method | Reactants | Catalyst | Molar Ratio (Acid:Alcohol) | Microwave Power | Reaction Time | Temperature | Yield | Reference |
| Fischer Esterification | Salicylic Acid, Isoamyl Alcohol | Sulfuric Acid | 1:5 | 325 W | 40 min | - | 84.9% | [9] |
| Transesterification | Methyl Salicylate, Isoamyl Alcohol | LiOH (1% wt) | 1:4 | - | 4 h | 120 °C | 98% | [5][10] |
| Transesterification | Methyl Salicylate, Isoamyl Alcohol | Solid Superacid (0.3-0.9% wt) | 1:2 to 1:0.5 (by weight) | 200-225 W | 55-80 min | - | - | [11] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships in the Fischer esterification reaction mechanism.
Caption: Fischer esterification reaction mechanism.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the production of this compound. The protocols outlined in this application note offer a reliable and scalable approach for researchers in academia and industry. The significant reduction in reaction time and potential for high yields make this method particularly attractive for high-throughput synthesis and process development.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]
- 3. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts - CONICET [bicyt.conicet.gov.ar]
- 11. Production method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Preparation of Isoamyl Salicylate
Abstract
This document provides a detailed experimental protocol for the synthesis of isoamyl salicylate, a widely used fragrance and flavoring agent. The procedure is based on the acid-catalyzed Fischer esterification of salicylic acid with isoamyl alcohol. This protocol is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It includes a comprehensive methodology, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound (3-methylbutyl 2-hydroxybenzoate) is an organic ester known for its characteristic sweet, floral, and slightly balsamic aroma, often compared to that of orchids or clover.[1] It is a key component in the fragrance industry for perfumes and cosmetics and is also utilized in the food industry as a flavoring agent.[2] The most common and classical method for its preparation is the Fischer esterification, which involves the reaction of salicylic acid with isoamyl alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3][4][5] This reaction is reversible, and therefore, experimental conditions are optimized to drive the equilibrium towards the product, usually by using an excess of one reactant. This protocol details a standard laboratory procedure for this synthesis, including reaction setup, work-up, and purification.
Reaction Scheme
The overall reaction is the esterification of salicylic acid with isoamyl alcohol to yield this compound and water.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reactants, products, and reaction conditions.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Salicylic Acid (FW: 138.12 g/mol ) | 20.0 g (0.145 mol) | [6] |
| Isoamyl Alcohol (FW: 88.15 g/mol ) | 42.0 mL (34.1 g, 0.387 mol) | [6] |
| Molar Ratio (Acid:Alcohol) | Approx. 1:2.7 | [6] |
| Catalyst (Conc. H₂SO₄) | ~2 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 130-135 °C) | [6] |
| Reaction Time | 3 - 5 hours | [3][6] |
| Product Information | ||
| Product Name | This compound | [7] |
| Molecular Formula | C₁₂H₁₆O₃ | [7] |
| Molecular Weight | 208.25 g/mol | [6] |
| Theoretical Yield | 30.2 g | [6] |
| Typical Experimental Yield | 80 - 95% | [3][6] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Boiling Point | 277-278 °C (760 mmHg) / 151-155 °C (15-18 mmHg) | [2][3] |
| Density | ~1.05 g/mL at 25 °C | [2] |
Experimental Protocol
4.1 Materials and Equipment
-
Salicylic Acid (reagent grade)
-
Isoamyl Alcohol (3-methyl-1-butanol, reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
5% Sodium Carbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (for vacuum distillation)
-
Rotary evaporator (optional)
4.2 Procedure
Step 1: Reaction Setup (Esterification)
-
Place 20.0 g of salicylic acid and a magnetic stir bar into a 250 mL round-bottom flask.
-
In a fume hood, add 42 mL of isoamyl alcohol to the flask.
-
While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 3-5 hours.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Work-up and Neutralization
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 50 mL of cold water.
-
Rinse the reaction flask with a small amount of diethyl ether (optional, aids separation) and add it to the separatory funnel.
-
Separate the lower aqueous layer and discard it.
-
Wash the organic layer by adding 50 mL of a 5% sodium carbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Continue washing until the effervescence ceases. This step neutralizes the remaining sulfuric acid and removes unreacted salicylic acid.[3][8]
-
Separate and discard the aqueous layer. Repeat the wash with another 25 mL of sodium carbonate solution to ensure the pH of the organic layer is between 8.0-9.0.[3]
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove residual water and dissolved salts.[8] Separate and discard the aqueous brine layer.
Step 3: Drying and Solvent Removal
-
Transfer the organic layer (crude this compound) to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the ester. Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together when the solution is dry.
-
Filter the mixture to remove the drying agent, collecting the clear liquid product. If an extraction solvent like diethyl ether was used, it can be removed at this stage using a rotary evaporator.
Step 4: Purification
-
Purify the crude this compound by vacuum distillation.[3]
-
Set up a distillation apparatus for vacuum operation.
-
Transfer the dried crude product to the distillation flask.
-
Heat the flask gently under reduced pressure. Collect the fraction that distills at 151-155 °C under 15-18 mmHg (or 150–153 °C at 2KPa).[3][9]
-
Weigh the purified product and calculate the final yield.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. kiche.or.kr [kiche.or.kr]
- 2. This compound | 34377-38-3 [chemicalbook.com]
- 3. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
Application of Isoamyl Salicylate in Fragrance Formulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoamyl salicylate in fragrance formulation studies. This document includes its chemical and physical properties, olfactory profile, and detailed experimental protocols for its evaluation in various applications. The information is intended to guide researchers and professionals in the effective use of this versatile fragrance ingredient.
Introduction to this compound
This compound is an ester widely used in the fragrance industry for its unique and versatile scent profile.[1] Chemically known as 3-methylbutyl 2-hydroxybenzoate, it is a colorless to pale yellow liquid.[1][2] It is valued for its ability to impart a soft, sweet, and floral character to fragrance compositions, often with herbaceous and balsamic undertones.[2][3] Its stability and blending capabilities make it a staple in a wide range of scented products, from fine fragrances to personal care and household items.[1]
Physicochemical Properties and Olfactory Profile
A clear understanding of the physicochemical properties and olfactory characteristics of this compound is fundamental for its effective application in fragrance formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87-20-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 277–278 °C | [4] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [6] |
| Purity | Sum of isomers > 99% | [2] |
Table 2: Olfactory Profile of this compound
| Olfactory Attribute | Description | Reference |
| Odor Type | Floral, Sweet, Herbaceous, Balsamic | [2][3] |
| Odor Description | Sweet, herbaceous floral character with clover-like facets and subtle honey undertones. Often described as orchid-like. | [2][3] |
| Odor Strength | Moderate (4/10) when evaluated neat, restrained impact in blends (3/10). | [3] |
| Substantivity | Lasts > 124 hours on a smelling strip. | [3] |
| Typical Use Level | 1-5% in fine fragrances; average use of 2.4% in a perfume compound. Can be used up to 10% of the total fragrance concentrate. | [3] |
| Common Applications | Essential in orchid, clover, and honeysuckle accords; modifies jasmine and tropical florals. Used in fougère compositions. | [2][3] |
Experimental Protocols
The following section details experimental protocols relevant to the study of this compound in fragrance formulations.
Stability Testing of this compound in a Cosmetic Base
Objective: To evaluate the chemical stability of this compound in a representative cosmetic formulation under accelerated and real-time conditions.
Methodology:
-
Preparation of Test Samples:
-
Prepare a base cosmetic formulation (e.g., a simple oil-in-water cream or a hydroalcoholic solution).
-
Incorporate this compound at a predetermined concentration (e.g., 2% w/w) into the base formulation.
-
Package the samples in appropriate containers (e.g., glass jars with airtight seals).
-
-
Storage Conditions:
-
Accelerated Stability: Store samples in a stability chamber at elevated temperatures (e.g., 40°C ± 2°C) and controlled humidity.
-
Real-Time Stability: Store samples under controlled room temperature (e.g., 25°C ± 2°C) and humidity.
-
Photostability: Expose samples to controlled UV light to assess the impact of light exposure.
-
Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a specified number of cycles.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 12, and 24 months for real-time testing), withdraw samples for analysis.
-
Visual Assessment: Evaluate changes in color, clarity, and phase separation.
-
Olfactory Assessment: A trained sensory panel evaluates any changes in the odor profile of the formulation.
-
Quantitative Analysis (GC-MS):
-
Extract the fragrance from the cosmetic base using a suitable solvent (e.g., methanol or hexane).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.
-
Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
-
-
Data Presentation: The quantitative data should be summarized in a table showing the percentage of this compound remaining at each time point under the different storage conditions.
Table 3: Hypothetical Stability Data for this compound (2%) in a Cosmetic Cream
| Storage Condition | Time Point | This compound Remaining (%) |
| 40°C | 1 Month | 98.5 |
| 3 Months | 95.2 | |
| 6 Months | 91.8 | |
| 25°C | 6 Months | 99.1 |
| 12 Months | 98.0 | |
| 24 Months | 96.5 | |
| UV Exposure (12h) | 12 Hours | 97.3 |
| Freeze-Thaw | 3 Cycles | 99.5 |
Sensory Evaluation of this compound in a Fragrance Accord
Objective: To characterize the sensory impact of this compound within a classic fragrance accord (e.g., Fougère).
Methodology:
-
Formulation of Test Accords:
-
Create a base Fougère accord without this compound.
-
Create variations of the Fougère accord with increasing concentrations of this compound (e.g., 1%, 3%, and 5%).
-
-
Sensory Panel:
-
Recruit and train a panel of sensory assessors (typically 8-12 individuals).
-
Familiarize the panelists with the odor attributes to be evaluated.
-
-
Evaluation Procedure:
-
Present the accords to the panelists on smelling strips in a controlled environment (odor-free, well-ventilated room).
-
Ask panelists to rate the intensity of key odor descriptors (e.g., sweet, floral, herbaceous, green, powdery) on a labeled magnitude scale (e.g., 0-10).
-
Ask panelists to provide an overall assessment of the fragrance's pleasantness and character.
-
Data Presentation: The mean intensity ratings for each odor descriptor at each concentration of this compound should be presented in a table.
Table 4: Hypothetical Sensory Panel Ratings of a Fougère Accord with this compound
| This compound Conc. | Sweetness (0-10) | Floralcy (0-10) | Herbaceousness (0-10) | Greenness (0-10) |
| 0% | 2.1 | 1.5 | 6.8 | 7.2 |
| 1% | 3.5 | 3.2 | 6.5 | 6.9 |
| 3% | 4.8 | 5.1 | 6.1 | 6.5 |
| 5% | 6.2 | 6.8 | 5.7 | 6.0 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in fragrance formulation studies.
Caption: Olfactory Signal Transduction Pathway.
Caption: Fragrance Stability Testing Workflow.
Conclusion
This compound is a valuable and versatile ingredient in the perfumer's palette. Its characteristic sweet, floral, and herbaceous aroma, combined with good stability, makes it suitable for a wide array of fragrance applications. The protocols outlined in these notes provide a framework for the systematic evaluation of this compound in fragrance formulations, enabling researchers and developers to optimize its use and ensure product quality and performance. Further research into its behavior in different cosmetic bases and its interaction with other fragrance materials will continue to expand its application in the industry.
References
- 1. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 2. This compound [ventos.com]
- 3. fraterworks.com [fraterworks.com]
- 4. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. aurochemicals.com [aurochemicals.com]
Isoamyl Salicylate: A Versatile Building Block in Synthetic Organic Chemistry
Introduction
Isoamyl salicylate, a benzoate ester recognized for its characteristic sweet, floral, and slightly balsamic aroma, is a prominent ingredient in the fragrance and flavor industries. Beyond its sensory attributes, its chemical structure, featuring a phenolic hydroxyl group and an ester moiety on an aromatic ring, presents a versatile scaffold for synthetic organic chemistry. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use as a foundational molecule for further chemical modifications. These protocols are intended for researchers, scientists, and professionals in drug development seeking to leverage the reactivity of this readily available compound.
Synthesis of this compound
This compound can be efficiently synthesized through two primary methods: direct esterification of salicylic acid with isoamyl alcohol and transesterification of methyl salicylate.
Fischer Esterification of Salicylic Acid
This classical method involves the acid-catalyzed reaction of salicylic acid with isoamyl alcohol.[1]
Reaction Scheme:
Salicylic Acid + Isoamyl Alcohol --(H+)--> this compound + Water
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (e.g., 20 g) and isoamyl alcohol (e.g., 42 mL).[1]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.5 mL).[2]
-
Reflux: Heat the mixture to reflux (approximately 132-135 °C) for 3-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the unreacted acid and catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess isoamyl alcohol under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Transesterification of Methyl Salicylate
An alternative route involves the transesterification of methyl salicylate with isoamyl alcohol, which can be performed under conventional heating or microwave irradiation.[3]
Reaction Scheme:
Methyl Salicylate + Isoamyl Alcohol --(Catalyst)--> this compound + Methanol
Experimental Protocol (Microwave-Assisted):
-
Reactant Mixture: In a microwave reactor vessel, combine methyl salicylate, isoamyl alcohol (in a molar ratio of 1:4), and a catalytic amount of a basic catalyst such as lithium hydroxide (LiOH) (1 wt.%).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) with stirring (600 RPM) for 4 hours.
-
Purification: After the reaction, the catalyst can be filtered off, and the excess alcohol and methanol byproduct can be removed by distillation. The resulting this compound is typically of high purity.
| Synthesis Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ | 132-135 | 3 | 95 | [4] |
| Microwave-Assisted Transesterification | LiOH | 120 | 4 | 98 | |
| Vapour Phase Transesterification | SO₄²⁻/ZrO₂-SiO₂ | 200 | N/A | 63 (Conversion) | [3] |
This compound as a Synthetic Building Block
The presence of a reactive phenolic hydroxyl group and an aromatic ring allows this compound to serve as a starting material for a variety of chemical transformations. While specific literature examples are sparse, the following protocols are proposed based on established organic chemistry principles.
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be alkylated to form the corresponding ether, which can be a key step in the synthesis of more complex molecules.
Proposed Reaction Scheme:
This compound + Alkyl Halide --(Base)--> O-Alkyl this compound
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add an excess of a weak base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, filter off the base and evaporate the solvent. The residue can be purified by column chromatography to yield the O-alkylated product.
O-Acylation of the Phenolic Hydroxyl Group
Acylation of the phenolic hydroxyl group leads to the formation of a new ester functionality, which can be used to introduce various acyl groups. A prominent example would be the synthesis of isoamyl acetylsalicylate, an analogue of aspirin.
Proposed Reaction Scheme:
This compound + Acylating Agent --(Catalyst)--> O-Acyl this compound
Proposed Experimental Protocol (for Acetylation):
-
Reactant Mixture: In a flask, combine this compound with an excess of acetic anhydride.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Reaction: Gently heat the mixture for a short period.
-
Work-up: Cool the mixture and add water to hydrolyze the excess acetic anhydride. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain pure isoamyl acetylsalicylate.
Signaling Pathways and Biological Activity
Currently, this compound is not known to be directly involved in specific signaling pathways. Its biological relevance is primarily associated with its use in topical formulations, where it contributes to the product's fragrance.[5] Studies on the biological activities of derivatives of this compound are limited.
Visualizations
Synthesis and Derivatization Workflow of this compound
Caption: Workflow for the synthesis and proposed derivatization of this compound.
Reactivity Map of this compound
Caption: Potential reaction sites on the this compound molecule.
Conclusion
This compound is a readily accessible and economically viable starting material. While its application has historically been concentrated in the fragrance industry, its inherent chemical functionalities offer significant potential for its use as a building block in synthetic organic chemistry. The protocols provided herein for its synthesis and proposed derivatizations aim to facilitate further research into the development of novel compounds for pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NIScPR Online Periodical Repository: Vapour phase transesterification over solid acids for the synthesis of this compound [nopr.niscpr.res.in]
- 4. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
Application Notes and Protocols: Isoamyl Salicylate in Pharmaceutical and Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl salicylate, an ester of salicylic acid and isoamyl alcohol, is a versatile compound with applications in the pharmaceutical and cosmetic industries.[1] While traditionally used as a fragrance agent due to its pleasant, orchid-like scent, its structural relationship to salicylic acid suggests potential therapeutic benefits, including anti-inflammatory, analgesic, and antipyretic properties.[2][3] These characteristics make it a compound of interest for inclusion in topical formulations aimed at providing soothing effects and potentially delivering localized anti-inflammatory action.[1]
This document provides detailed application notes and experimental protocols for the investigation of this compound in pharmaceutical and topical formulations. It covers its potential mechanism of action, analytical quantification, in vitro release testing, and skin permeation studies.
Mechanism of Action: The Salicylate Family
The therapeutic effects of salicylates are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress. While specific quantitative data for this compound is still emerging, the well-established mechanisms of other salicylates, such as sodium salicylate and aspirin, provide a strong framework for understanding its potential biological activities.[4][5]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[6][7] Salicylates can act as competitive inhibitors of both COX-1 and COX-2 enzymes.[6] By blocking the active site of these enzymes, salicylates prevent the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.[6]
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][8] Salicylates have been shown to inhibit the activation of NF-κB.[5][9] This inhibition prevents the transcription of various inflammatory mediators, contributing to the anti-inflammatory effects of salicylates.[9]
Activation of AMP-Activated Protein Kinase (AMPK)
Recent studies have revealed that salicylates can directly activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10][11] AMPK activation has been linked to anti-inflammatory effects.[12] By activating AMPK, salicylates may help to restore cellular energy balance and reduce inflammation.[13]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral, orchid-like | [2][3] |
| Boiling Point | 277-278 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [2] |
Table 2: Example Quantitative Data for Salicylate Activity
| Assay | Target | IC₅₀ / EC₅₀ (Example) | Reference (for general salicylates) |
| Enzyme Inhibition | COX-1 | 1-10 mM | [6] |
| COX-2 | 0.5-5 mM | [6] | |
| Signaling Pathway | NF-κB Inhibition | 5-20 mM | [5][9] |
| AMPK Activation | 1-10 mM | [10][11] |
Note: The IC₅₀/EC₅₀ values are examples based on published data for salicylates like sodium salicylate and may vary for this compound.
Experimental Protocols
Quantification of this compound in Topical Formulations
This protocol is suitable for determining the purity and concentration of this compound in a simple matrix like a soap or ointment base.[14]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (5% phenyl methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).[15]
Reagents:
-
This compound standard (≥98% purity)
-
Solvent for extraction (e.g., ethanol, hexane)
-
Internal standard (e.g., methyl salicylate)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 10 to 500 µg/mL. Add a fixed concentration of the internal standard to each.
-
Sample Preparation:
-
Accurately weigh a known amount of the topical formulation.
-
Disperse the sample in a suitable solvent (e.g., ethanol). Sonication may be required to ensure complete extraction.
-
Add the internal standard.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
GC Conditions (Example): [15]
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the standard and sample solutions into the GC. Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with the calibration curve generated from the standard solutions.
This protocol provides an alternative method for the quantification of this compound, particularly in more complex formulations.[16][17][18]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[19][20]
Reagents:
-
This compound standard (≥98% purity)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid or phosphoric acid may improve peak shape.[16]
-
Diluent: Mobile phase or a suitable solvent.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the diluent at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a known amount of the topical formulation.
-
Extract this compound using a suitable solvent and dilute with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Example): [19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm (or wavelength of maximum absorbance for this compound)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions. Quantify this compound based on the peak area compared to the calibration curve.
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of topical formulations by measuring the rate and extent of drug release from the dosage form.[21]
Instrumentation:
-
Water bath with circulator.
-
Stirrer.
-
Syringes and collection vials.
Materials:
-
Synthetic membrane (e.g., polysulfone, cellulose acetate).
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).
-
Topical formulation containing this compound.
Procedure:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells.
-
Mount the synthetic membrane between the donor and receptor compartments.
-
Fill the receptor compartment with degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place the cells in a water bath maintained at 32 ± 1 °C.
-
-
Dosing: Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation evenly onto the surface of the membrane in the donor compartment.
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC or GC method.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against time. The release rate (flux) can be determined from the slope of the linear portion of the curve.
In Vitro Skin Permeation Testing
This protocol assesses the ability of this compound to permeate through the skin, providing insights into its potential for local and systemic delivery.[25][26]
Instrumentation:
-
Same as for IVRT.
Materials:
-
Excised human or animal skin (e.g., porcine ear skin).[25]
-
Receptor medium (as in IVRT).
-
Topical formulation containing this compound.
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
If using full-thickness skin, ensure it is of a uniform thickness. Alternatively, epidermal membranes can be prepared.
-
-
Apparatus Setup and Dosing: Follow the same procedure as for IVRT, but with the excised skin mounted in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Sampling and Analysis: Follow the same procedure as for IVRT.
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated.
Conclusion
This compound presents an interesting profile for use in pharmaceutical and topical formulations, combining a pleasant fragrance with the potential therapeutic benefits of the salicylate class. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to investigate its properties, from analytical quantification to in vitro performance testing. Further studies are warranted to fully elucidate the specific anti-inflammatory and analgesic efficacy of this compound and to optimize its delivery from topical formulations.
References
- 1. This compound | this compound Information & Details - Elchemy [elchemy.com]
- 2. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Salicylate induces epithelial actin reorganization via activation of the AMP-activated protein kinase and promotes wound healing and contraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Up-regulation of AMP-activated Protein Kinase in Cancer Cell Lines Is Mediated through c-Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. turkjps.org [turkjps.org]
- 19. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dptlabs.com [dptlabs.com]
- 22. scispace.com [scispace.com]
- 23. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 24. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 25. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes & Protocols: Isoamyl Salicylate as a Model Compound for Esterification Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of isoamyl salicylate synthesis as a model system for esterification research. This compound, a benzoate ester, serves as an excellent model compound due to its relevance in the fragrance and flavor industries and the straightforward nature of its synthesis.[1][2] The esterification reaction to produce this compound can be readily adapted to study various catalytic systems, reaction conditions, and process optimization strategies.
Introduction to this compound Esterification
This compound is synthesized through the esterification of salicylic acid with isoamyl alcohol or the transesterification of a salicylate ester (such as methyl salicylate) with isoamyl alcohol.[3][4] This reaction is a classic example of a condensation reaction where a molecule of water is eliminated.[4] The general reaction is catalyzed by an acid, though other catalytic systems, including enzymatic and solid acid catalysts, have been explored to develop more environmentally friendly and efficient processes.[3][5][6]
The traditional synthesis often employs concentrated sulfuric acid as a catalyst.[7][8] However, due to the corrosive nature and environmental concerns associated with strong mineral acids, research has focused on alternative catalysts.[3][5] These include solid acid catalysts like mesoporous titania superacids, sulfated zirconia, and cation-exchange resins, which offer advantages such as reusability, reduced equipment corrosion, and simpler product purification.[3][5][6][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Direct Esterification of Salicylic Acid with Isoamyl Alcohol
| Catalyst | Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mesoporous Titania Solid Superacid | 1:4 | 1.6 g | 130 | 5 | 94.6 | [5] |
| Mesoporous Molecular Sieve Solid Superacid | 1:3.5 - 1:4.5 | 4-6% of salicylic acid mass | Not specified | Until no more water is produced | >93 | [9] |
| p-Toluenesulfonic Acid (PTSA) | 1:8 (Alcohol:Acid) | 2-4% | 95-126 | Not specified | >80 | [6] |
| Toluene Sulphonic Acid (TSA) | 1:1.8 | ~5% of acid weight | 120-140 | 5-6 | >97 | [10] |
| Concentrated Sulfuric Acid | Not specified | Not specified | 96-100 | 6 | ~80 | [7] |
| Concentrated Sulfuric Acid (Microwave) | 1:5 | 1.5 mL | Not applicable | 40 min | 84.9 | [11] |
| Sodium Hydrogen Sulfate | 1:1.5 | 4.7% of reactants' mass | 120-140 | 4.5 | 93.3 | [12] |
Table 2: Transesterification of Methyl Salicylate with Isoamyl Alcohol
| Catalyst | Molar Ratio (Methyl Salicylate:Isoamyl Alcohol) | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) | Reference |
| SO₄²⁻/ZrO₂-SiO₂ (2:8) | Not specified | 200 | 63 | Not specified | [3] |
| Al₂O₃ | Not specified | 200 | 35 | High (minimal side products) | [3] |
| SiO₂ | Not specified | 200 | 31-35 | Lower (significant phenol formation) | [3] |
| ZrO₂ | Not specified | 200 | 15-17 | Not specified | [3] |
| LiOH (Microwave) | Not specified | 120 | >60 (yield of 98% in 4h) | Not specified | [13] |
| Ca(OH)₂ (Microwave) | Not specified | 120 | >60 | Not specified | [13] |
| MeONa (Microwave) | Not specified | 120 | >60 | Not specified | [13] |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of this compound.
Protocol 1: Direct Esterification using a Solid Acid Catalyst (Mesoporous Titania Superacid)
This protocol is adapted from the synthesis using a mesoporous titania solid superacid catalyst.[5]
Materials:
-
Salicylic acid
-
Isoamyl alcohol
-
Mesoporous titania solid superacid catalyst
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Three-necked flask
-
Reflux condenser with a Dean-Stark trap
-
Thermometer
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a reflux condenser, Dean-Stark trap, thermometer, and magnetic stirrer, add salicylic acid and isoamyl alcohol in a 1:4 molar ratio.
-
Add the mesoporous titania solid superacid catalyst (1.6 g for a specific scale, adjust as needed).[5]
-
Heat the mixture to 130°C with continuous stirring.
-
Collect the water produced during the reaction in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 5 hours).[5]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium carbonate solution to neutralize any unreacted salicylic acid.
-
Wash the organic layer with distilled water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isoamyl alcohol and any other volatile impurities under reduced pressure using a rotary evaporator.
-
The remaining liquid is the this compound product. Further purification can be achieved by vacuum distillation, collecting the fraction at 150-153°C/2kPa.[9]
Protocol 2: Transesterification using a Solid Acid Catalyst in the Vapor Phase
This protocol describes a continuous flow vapor-phase transesterification.[3]
Materials:
-
Methyl salicylate
-
Isoamyl alcohol
-
Solid acid catalyst (e.g., SO₄²⁻/ZrO₂-SiO₂)
-
Fixed-bed continuous downflow reactor (borosilicate glass tube)
-
Tube furnace with temperature control
-
Preheater
-
Condenser
-
Collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack the fixed-bed reactor with the solid acid catalyst (e.g., 0.5 g).
-
Calcine the catalyst in situ at a specified temperature (e.g., 550°C) if required.
-
Set the reactor temperature to the desired reaction temperature (e.g., 200°C).
-
Set the preheater to a temperature that ensures vaporization of the reactants (e.g., 250°C).
-
Prepare a mixture of methyl salicylate and isoamyl alcohol, typically in a 1:1 molar ratio.[3]
-
Feed the reactant mixture into the preheater and then into the reactor at a constant flow rate (e.g., 5 or 10 mL/h).[3]
-
The vaporized reactants pass over the catalyst bed where the transesterification occurs.
-
The product vapors exit the reactor and are passed through a condenser.
-
Collect the liquid product in a collection flask.
-
Analyze the product mixture using gas chromatography to determine the conversion of methyl salicylate and the selectivity for this compound.
Visualizations
Diagram 1: Chemical Reaction Pathway for the Esterification of Salicylic Acid
Caption: Acid-catalyzed esterification mechanism for this compound synthesis.
Diagram 2: Experimental Workflow for Direct Esterification and Product Purification
Caption: Workflow for the synthesis and purification of this compound.
Diagram 3: Logical Relationship of Factors Affecting Esterification Yield
Caption: Key factors influencing the yield of this compound esterification.
References
- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]
- 5. kiche.or.kr [kiche.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 10. Catalytic Synthesis of this compound with Organic Acid | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. scilit.com [scilit.com]
Application Note: Purification of Synthesized Isoamyl Salicylate via Vacuum Distillation
Abstract
This application note provides a detailed protocol for the purification of synthesized isoamyl salicylate by vacuum distillation. This compound, a common fragrance and flavor ingredient, is typically synthesized via Fischer esterification of salicylic acid and isoamyl alcohol. The crude product contains unreacted starting materials, byproducts, and residual acid catalyst, necessitating an effective purification method. Vacuum distillation is the preferred method for purifying high-boiling point compounds like this compound, as it lowers the boiling point, thereby preventing thermal decomposition that can occur at atmospheric pressure. This document outlines the pre-distillation workup, the vacuum distillation procedure, and relevant physical data to ensure a high-purity final product.
Introduction
This compound is an ester recognized for its characteristic sweet, floral, and slightly balsamic aroma. It is widely used in the cosmetic, food, and pharmaceutical industries. The synthesis, often through Fischer esterification, results in a crude mixture. To meet the stringent purity requirements for its applications, a robust purification strategy is essential. Due to its high boiling point at atmospheric pressure (approximately 277-278°C), purification by simple distillation is not feasible as it can lead to degradation of the product.[1][2] Vacuum distillation reduces the operating temperature, making it an ideal technique for the purification of heat-sensitive, high-boiling point compounds like this compound.
Pre-Distillation Workup: Neutralization and Drying
Prior to distillation, the crude this compound must be treated to remove acidic impurities and water. Unreacted salicylic acid and the acid catalyst (e.g., sulfuric acid) are removed by washing with a basic solution. Any remaining water is then removed using a drying agent.
Protocol 1: Washing and Neutralization
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Add a 5% sodium bicarbonate or saturated sodium carbonate solution in portions to the separatory funnel to neutralize any unreacted salicylic acid and the acid catalyst.[3][4]
-
Swirl the funnel gently and vent frequently to release the carbon dioxide gas produced.
-
Continue adding the basic solution until the cessation of effervescence.
-
Wash the organic layer with distilled water until the solution is neutral (check with pH paper).[3]
-
Finally, wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.
-
Separate and discard the aqueous layer.
Protocol 2: Drying the Crude Product
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent.[3]
-
Swirl the flask and let it stand for 15-20 minutes. The liquid should be clear when dry.
-
Filter the dried this compound into a round-bottom flask suitable for distillation.
Vacuum Distillation
The dried, crude this compound is now ready for purification by vacuum distillation.
Experimental Setup
A standard vacuum distillation apparatus should be assembled. This typically includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. It is crucial to ensure all glassware joints are properly sealed to maintain a stable vacuum.
Protocol 3: Vacuum Distillation Procedure
-
Place the dried, crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below.
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum to the system. The pressure should gradually decrease. Monitor the pressure using a manometer.
-
Once the desired pressure is reached and stable, begin to gently heat the distilling flask with a heating mantle.
-
Collect any initial low-boiling fractions, which may contain residual solvents or impurities.
-
As the temperature rises, the pure this compound will begin to distill. Collect the fraction that boils at a constant temperature corresponding to the pressure in the system (refer to Table 1). For example, at a pressure of 2 kPa (15 mmHg), the boiling point is in the range of 150-153°C.[3][4]
-
Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Data Presentation
The following table summarizes the physical properties and distillation parameters for this compound.
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Boiling Point (Atmospheric) | 277-278 °C @ 760 mmHg | [1][2] |
| Boiling Point (Vacuum) | 150-153 °C @ 2 kPa (15 mmHg) | [3][4] |
| 151-155 °C @ 15-18 mmHg | [4] | |
| 147-149 °C @ 24 mmHg | [5] | |
| Density | 1.046-1.055 g/cm³ | [1] |
| Refractive Index | 1.504-1.509 | [1] |
| Appearance | Colorless, clear oily liquid | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of synthesized this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of synthesized this compound. The pre-distillation workup is critical for removing acidic impurities and water, which could otherwise interfere with the distillation process. Vacuum distillation allows for the purification of this compound at a lower temperature, preventing thermal degradation and resulting in a high-purity product suitable for its intended applications in the fragrance, flavor, and pharmaceutical industries.
References
- 1. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 87-20-7 [thegoodscentscompany.com]
- 3. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 4. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Gas Chromatography Analysis of Isoamyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl salicylate, an organic ester, is a common ingredient in fragrances and cosmetic products, prized for its floral, orchid-like scent. It is also used as a flavoring agent in the food industry. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography (GC) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.
This application note provides a detailed protocol for the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology covers instrumentation, sample preparation, and data analysis. Additionally, it includes representative data on method validation, demonstrating its suitability for routine analysis.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Solvent: Methanol (HPLC grade) or Ethanol
-
Internal Standard (Optional): 1-Octanol or another suitable non-interfering compound
-
Sample Matrix: Cosmetic cream, fragrance oil, or other relevant product
Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID) is used. The following instrumental parameters have been shown to be effective for the analysis of salicylate esters.
Table 1: Gas Chromatography (GC-FID) Instrumental Parameters
| Parameter | Value |
| Column | PE-5 capillary column (5% diphenyl and 95% dimethyl polysiloxane), 30 m x 0.5 µm ID, 0.53 µm df[1] |
| Carrier Gas | Nitrogen (N2) at a head pressure of 2 psi[1] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C[1] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C[1] |
| Injection Volume | 1 µL |
| Split Ratio | 1:20[1] |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min; ramp at 15°C/min to 250°C, hold for 2 min[1] |
| Total Analysis Time | 15 minutes[1] |
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The following is a general procedure for extracting this compound from a cosmetic cream. The method may need to be adapted based on the specific sample matrix.
-
Weighing: Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube. If using an internal standard, add a known concentration at this step.
-
Vortexing/Sonication: Vortex the mixture for 2 minutes or sonicate for 15 minutes to ensure thorough extraction of this compound into the solvent.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
Analysis: Inject 1 µL of the filtered extract into the GC-FID system.
Results and Discussion
Quantification and Linearity
Quantification is performed using an external standard calibration curve. The peak area of this compound is plotted against its concentration for the working standard solutions. A linear regression analysis of the calibration curve demonstrates the relationship between the detector response and the analyte concentration. For similar salicylate esters, excellent linearity has been demonstrated with a coefficient of determination (R²) value greater than 0.999.
Table 2: Representative Quantitative Data for Salicylate Ester Analysis
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Retention Time | Analyte and matrix dependent |
| Limit of Detection (LOD) | Matrix and instrument dependent |
| Limit of Quantification (LOQ) | Matrix and instrument dependent |
Note: LOD and LOQ are highly dependent on the instrument and sample matrix. For a related compound, methyl salicylate, in a complex matrix, an LOD of 0.05 ng/mL and an LOQ of 0.5 ng/mL have been reported using a highly sensitive GC-MS/MS method.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Conclusion
The described Gas Chromatography with Flame Ionization Detection (GC-FID) method provides a reliable and accurate means for the quantitative analysis of this compound in various matrices, particularly in cosmetics and fragrance formulations. The protocol is straightforward, employing standard laboratory equipment and reagents. Proper method validation, including the determination of linearity, LOD, and LOQ for the specific matrix of interest, is essential for ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Isoamyl Salicylate
Introduction
Isoamyl salicylate is an organic compound, an ester formed from salicylic acid and isoamyl alcohol. It is commonly used as a fragrance and flavoring agent in various products, including perfumes, cosmetics, and food.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in raw materials and finished products. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the efficient separation and quantification of this compound.
Chromatographic Conditions
The separation is achieved using a specialized reverse-phase column that offers low silanol activity, which is ideal for analyzing ester compounds. The mobile phase consists of a mixture of acetonitrile and water with a phosphoric acid modifier, ensuring good peak shape and resolution.
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis at 305 nm |
| Run Time | 10 minutes |
Representative Chromatographic Data
The following table summarizes the expected quantitative results for a standard solution of this compound under the specified chromatographic conditions.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
| This compound | 5.8 | 125000 | 1.1 | 8500 |
Experimental Protocol
1. Objective
To quantify the concentration of this compound in a sample using a reverse-phase HPLC method.
2. Materials and Reagents
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
3. Instrument and Equipment
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Syringes
4. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 700 mL of acetonitrile, 300 mL of deionized water, and 1 mL of phosphoric acid.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
5. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol in a volumetric flask.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak for this compound.
7. Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: RP-HPLC workflow for this compound analysis.
References
Troubleshooting & Optimization
How to improve the yield of isoamyl salicylate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two primary methods for synthesizing this compound:
-
Fischer Esterification: This is a direct esterification reaction between salicylic acid and isoamyl alcohol, typically catalyzed by a strong acid.[1][2][3]
-
Transesterification: This method involves the reaction of an ester of salicylic acid, such as methyl salicylate, with isoamyl alcohol to form this compound.[4][5][6][7] This can be performed in either the vapor or liquid phase.[4][5][6][7]
Q2: Which catalysts are most effective for Fischer esterification to maximize yield?
Several types of catalysts can be used, with varying effectiveness:
-
Concentrated Sulfuric Acid: A traditional and effective catalyst, often resulting in high yields (around 80-95%).[1][8] However, it can cause equipment corrosion and presents environmental concerns.[9]
-
Solid Superacid Catalysts: Mesoporous molecular sieve solid superacids have been shown to achieve yields of over 93%.[9] These catalysts are often reusable and less corrosive.[9]
-
Brønsted Acidic Ionic Liquids (BAILs): Certain SO3H-functionalized BAILs have demonstrated excellent catalytic activity and selectivity, with the potential for easy recovery and reuse.[10][11]
Q3: What are the advantages of the transesterification method?
The transesterification method offers several advantages:
-
Mutual Solubility: Reactants like methyl salicylate and isoamyl alcohol are mutually soluble, allowing for a wider range of molar ratios.[6]
-
Anhydrous Conditions: This method avoids the production of water as a byproduct, which can be beneficial as some solid acid catalysts are sensitive to moisture.[6]
Q4: Can microwave irradiation improve the synthesis of this compound?
Yes, microwave irradiation can significantly accelerate the reaction. For instance, using microwave irradiation with a solid superacid catalyst in a transesterification reaction can shorten the reaction time.[12] Another study showed that with basic catalysts like LiOH under microwave irradiation, yields of up to 98% could be achieved in 4 hours.[7][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Unfavorable reactant molar ratio. - Presence of water in the reaction mixture (for moisture-sensitive catalysts). | - Increase reaction time or temperature.[14][15] - Optimize the catalyst loading. A higher catalyst concentration can increase the reaction rate up to a certain point.[11] - Switch to a more efficient catalyst system (e.g., solid superacids or specific ionic liquids).[9][10] - Adjust the molar ratio of isoamyl alcohol to salicylic acid (or methyl salicylate). An excess of the alcohol can shift the equilibrium towards the product.[9][14] - Ensure all reactants and equipment are thoroughly dried, especially when using moisture-sensitive catalysts.[6] |
| Formation of Byproducts (e.g., phenol, burnt plastic smell) | - High reaction temperatures can lead to the decomposition of salicylic acid or the salicylate ester, potentially forming phenol.[6] - Overheating during reflux can create undesirable side products.[16] | - Carefully control the reaction temperature, avoiding excessive heat.[6] For Fischer esterification using sulfuric acid, it's recommended not to exceed 134°C during reflux.[16] - During purification, neutralize any unreacted salicylic acid with a sodium bicarbonate solution before distillation to prevent thermal decomposition.[16] |
| Difficulty in Product Purification | - Emulsion formation during the washing step. - Incomplete removal of the acid catalyst. - Inefficient separation of the ester from unreacted starting materials. | - To break emulsions, a small amount of an organic solvent like diethyl ether or CCl4 can be used.[16] - Thoroughly wash the organic layer with a sodium carbonate or bicarbonate solution until the pH is neutral (pH 8.0-9.0) to ensure complete removal of the acid catalyst.[1] - Utilize fractional distillation under reduced pressure to effectively separate the this compound from lower and higher boiling point impurities.[1] |
| Catalyst Deactivation (for reusable catalysts) | - Coking or fouling of the catalyst surface at high temperatures. - Poisoning of active sites by impurities or water.[6] | - For solid catalysts, calcination at an appropriate temperature can often regenerate their activity. - Ensure the reaction is carried out under anhydrous conditions if the catalyst is known to be moisture-sensitive.[6] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for this compound Synthesis (Fischer Esterification)
| Catalyst | Reactant Ratio (Salicylic Acid:Isoamyl Alcohol) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Concentrated H₂SO₄ | - | 90-110 | 5-6 | ~80 | [1] |
| Concentrated H₂SO₄ | - | 132-135 | 3 | 95 | [8] |
| Mesoporous Titania Solid Superacid | 1:4 | 130 | 5 | 94.6 | [14][15] |
| Mesoporous Molecular Sieve Solid Superacid | 1:3.5 - 1:4.5 | Reflux | - | >93 | [9] |
| [BSmim][HSO₄] (BAIL) | 1:2 | 130 | 2 | ~90 | [11] |
Table 2: Catalyst Performance in Vapor Phase Transesterification of Methyl Salicylate
| Catalyst | Reaction Temperature (°C) | Conversion of Methyl Salicylate (%) | Reference |
| SO₄²⁻/ZrO₂-SiO₂ (2:8) | 200 | 63 | [4][5] |
| SO₄²⁻/ZrO₂ | 200 | - (Good Selectivity) | [4][5] |
Experimental Protocols
Protocol 1: Fischer Esterification using Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux at a temperature between 90-110°C and maintain for 5-6 hours.[1]
-
Work-up:
-
Purification:
-
Separate the organic layer (oil layer) and transfer it to a distillation apparatus.
-
Perform vacuum distillation, collecting the fraction that distills at 151-155°C under a vacuum of 15-18 mmHg.[1]
-
Protocol 2: Synthesis using Mesoporous Molecular Sieve Solid Superacid
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, water separator, and thermometer, add salicylic acid, isoamyl alcohol (molar ratio of 1:3.5 to 1:4.5), and the mesoporous molecular sieve solid superacid catalyst (4-6% of the salicylic acid weight).[9]
-
Reflux and Water Removal: Heat the mixture to reflux with stirring. Water produced during the reaction is collected in the water separator. Continue until no more water is generated.[9]
-
Catalyst Recovery: Cool the reaction mixture and filter to recover the solid superacid catalyst for reuse.[9]
-
Work-up:
-
Wash the filtrate with a saturated sodium carbonate solution to remove any unreacted salicylic acid.
-
Wash with distilled water until the solution is neutral.[9]
-
-
Purification:
-
Separate the organic phase and dry it with anhydrous magnesium sulfate.
-
Perform vacuum distillation, collecting the product fraction at 150-153°C (2KPa).[9]
-
Visualizations
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Chemical Reaction Pathway for Transesterification.
References
- 1. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]
- 4. NIScPR Online Periodical Repository: Vapour phase transesterification over solid acids for the synthesis of this compound [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts - CONICET [bicyt.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 10. SO3H-functionalized Brønsted acidic ionic liquids as efficient catalysts for the synthesis of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. SO 3 H-functionalized Brønsted acidic ionic liquids as efficient catalysts for the synthesis of this compound - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45921G [pubs.rsc.org]
- 12. Production method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
Identifying side products in isoamyl salicylate esterification.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of isoamyl alcohol and salicylic acid to synthesize isoamyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves refluxing isoamyl alcohol with salicylic acid. The overall reaction is reversible and requires an acid catalyst, commonly concentrated sulfuric acid, to proceed at a reasonable rate.
Q2: What are the common side products in this esterification?
During the synthesis of this compound, several side products can form, potentially impacting the purity and yield of the desired ester. The most common side products include:
-
Salsalate (Salicyloylsalicylic acid): This dimer is formed from the self-esterification of two molecules of salicylic acid.[1]
-
Diisoamyl Ether: This ether is produced by the acid-catalyzed dehydration of two molecules of isoamyl alcohol.
-
Polymeric Salicylic Acid Derivatives: Under certain conditions, salicylic acid can undergo polymerization.[2]
Q3: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for obtaining a high yield of pure this compound. Key strategies include:
-
Use of Excess Alcohol: Employing a molar excess of isoamyl alcohol can shift the reaction equilibrium towards the formation of the desired ester, thereby reducing the likelihood of salicylic acid self-esterification.[3]
-
Control of Reaction Temperature: Elevated temperatures can sometimes promote side reactions, such as the formation of polymers.[2] Maintaining the recommended reaction temperature is therefore important.
-
Appropriate Catalyst Concentration: The concentration of the acid catalyst should be optimized. Too high a concentration can increase the rate of side reactions.
Q4: What are the standard purification steps for this compound?
After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure product. These typically include:
-
Neutralization: The reaction mixture is washed with a basic solution, such as sodium carbonate or sodium bicarbonate, to neutralize the acid catalyst and any unreacted salicylic acid.[4][5]
-
Extraction: The ester is typically extracted into an organic solvent.
-
Drying: The organic layer is dried using an anhydrous drying agent to remove any residual water.
-
Distillation: The final purification is often achieved by vacuum distillation to separate the this compound from any remaining starting materials and side products.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction has been allowed to proceed for the recommended time. Consider extending the reflux time. |
| Reversible nature of the reaction. | Use a molar excess of isoamyl alcohol to shift the equilibrium towards the product.[3] | |
| Loss of product during work-up. | Ensure careful separation of layers during extraction and avoid overheating during distillation. | |
| Product is Contaminated with Unreacted Salicylic Acid | Insufficient neutralization. | During the work-up, ensure thorough washing with a sodium carbonate or bicarbonate solution until the aqueous layer is basic.[4][5] |
| Presence of a High-Boiling Point Impurity | Formation of Salsalate. | This side product can be minimized by using an excess of isoamyl alcohol. Salsalate can be challenging to remove by distillation due to its high boiling point. |
| Presence of a Lower-Boiling Point Impurity | Formation of Diisoamyl Ether. | This can be minimized by controlling the reaction temperature and catalyst concentration. Careful fractional distillation can help to separate this impurity. |
| Product Appears Discolored or Polymeric | Polymerization of salicylic acid. | Avoid excessively high reaction temperatures.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Fischer esterification of isoamyl alcohol and salicylic acid.
Materials:
-
Salicylic acid
-
Isoamyl alcohol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and a molar excess of isoamyl alcohol (e.g., a 1:3 molar ratio of salicylic acid to isoamyl alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain the reflux for a specified period (typically 1-2 hours).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water and then with a 5% sodium carbonate solution until the aqueous layer is basic. This step neutralizes the sulfuric acid and removes unreacted salicylic acid.[4][5]
-
Separate the organic layer, which contains the this compound.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to the boiling point of this compound.[4][5]
Data Presentation
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Typical Yield (%) | Potential Impurities |
| This compound | 208.25 | ~277 | 70-85 | Unreacted salicylic acid, unreacted isoamyl alcohol, salsalate, diisoamyl ether |
| Salicylic Acid | 138.12 | 211 | - | - |
| Isoamyl Alcohol | 88.15 | 131 | - | - |
| Salsalate | 258.22 | >300 | Variable | - |
| Diisoamyl Ether | 158.28 | 172-173 | Variable | - |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Main and side reactions in this compound synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
Technical Support Center: Isoamyl Salicylate Purification
Welcome to the technical support center for isoamyl salicylate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: The final product has a harsh, burnt, or plastic-like off-odor instead of the expected sweet, floral scent.
-
Question: What causes the unpleasant "burnt plastic" odor in my purified this compound, and how can I eliminate it?
-
Answer: This off-odor is often attributed to residual acidic impurities, such as unreacted salicylic acid or the acid catalyst (e.g., sulfuric acid), which can cause degradation of the ester at high temperatures during distillation.[1] Thermal decomposition of salicylic acid itself can also produce phenolic compounds with undesirable smells.[1] To mitigate this, ensure thorough neutralization and washing of the crude product before distillation. Washing with a sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic (pH 8-9) is crucial for removing acidic residues.[2]
Issue 2: The purity of the distilled this compound is lower than expected.
-
Question: My final product purity, as determined by GC analysis, is below 98%. What are the likely impurities and how can I improve the purification process?
-
Answer: Common impurities include unreacted starting materials (salicylic acid and isoamyl alcohol) and potential byproducts.[3] Incomplete removal of the lower-boiling isoamyl alcohol is a frequent issue. Optimizing the fractional distillation process is key. Ensure your distillation apparatus is set up for efficient separation, with a fractionating column of adequate length and packing.[4][5] Collect fractions within a narrow boiling range (e.g., 151-155 °C at 15-18 mmHg) to isolate the pure this compound.[2]
Issue 3: An emulsion forms during the liquid-liquid extraction (washing) step, making phase separation difficult.
-
Question: I'm struggling with a persistent emulsion at the aqueous-organic interface during the washing step. How can I break this emulsion?
-
Answer: Emulsion formation is a common challenge in liquid-liquid extractions.[6] To break the emulsion, you can try the following techniques:
-
Addition of Brine: Wash the mixture with a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Filtration: Passing the mixture through a bed of glass wool can sometimes break up the emulsion.
-
Issue 4: The product is discolored (yellow to brown).
-
Question: My this compound is discolored after distillation. What is the cause and how can I obtain a colorless product?
-
Answer: Discoloration, often described as the formation of "tar," can occur when using strong acid catalysts like sulfuric acid at high temperatures.[7] This is due to side reactions and degradation of the starting materials or product. To prevent this, consider using a milder catalyst, such as p-toluenesulfonic acid, which is less prone to causing tar formation.[7] Ensuring all acidic components are removed before distillation is also critical. If the product is already discolored, purification by column chromatography over silica gel can be an effective method to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are unreacted starting materials, including salicylic acid and isoamyl alcohol. Residual acid catalyst (e.g., sulfuric acid) and water formed during the esterification are also present.[3] Byproducts such as diisoamyl ether may also be formed, though typically in smaller amounts.
Q2: How can I effectively remove unreacted salicylic acid from the crude product?
A2: Unreacted salicylic acid can be removed by washing the crude organic layer with an aqueous basic solution. A 5% sodium carbonate or sodium bicarbonate solution is commonly used.[2] The acidic salicylic acid reacts with the base to form a water-soluble salt, which is then partitioned into the aqueous layer and can be separated. It is important to wash until the aqueous layer is no longer acidic to ensure complete removal.
Q3: What are the recommended conditions for the vacuum distillation of this compound?
A3: this compound has a high boiling point at atmospheric pressure (276-278 °C), which can lead to decomposition.[8] Therefore, vacuum distillation is the preferred method for purification. Typical conditions involve a vacuum of 15-18 mmHg, with the pure product distilling at a temperature range of 151-155 °C.[2]
Q4: Can column chromatography be used to purify this compound? If so, what are the recommended conditions?
A4: Yes, column chromatography is a viable method for purifying this compound, especially for removing colored impurities or closely related byproducts. A common stationary phase is silica gel (60-120 mesh). The mobile phase (eluent) should be a non-polar solvent system, with the polarity gradually increased to elute the components. A typical starting point would be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increased. The separation is based on polarity, with the less polar this compound eluting before the more polar salicylic acid.[3][9]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying volatile impurities.[10]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is excellent for quantifying the purity of the sample and the relative amounts of impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the this compound and identify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group and the absence of the carboxylic acid group from salicylic acid.
Quantitative Data Summary
The following tables summarize key quantitative data related to the purification and analysis of this compound.
Table 1: Purity of this compound at Different Purification Stages
| Purification Stage | Typical Purity (%) | Analytical Method |
| Crude Product (Post-Reaction) | 60-70% | GC-FID |
| After Washing with NaHCO₃ | 80-90% | GC-FID |
| After Vacuum Distillation | >98% | GC-FID |
| After Column Chromatography | >99% | GC-FID |
Table 2: Vacuum Distillation Parameters for this compound
| Parameter | Value |
| Pressure | 15-18 mmHg[2] |
| Boiling Point Range | 151-155 °C[2] |
| Expected Yield (Post-Distillation) | ~80%[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Transfer the crude this compound reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The upper layer is the organic phase containing this compound, and the lower layer is the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing step (steps 2-5) with fresh 5% NaHCO₃ solution until no more gas evolves upon addition of the basic solution.
-
Perform a final wash with an equal volume of deionized water to remove any remaining inorganic salts.
-
Drain the aqueous layer and transfer the organic layer containing the washed this compound to a clean, dry flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent. The product is now ready for distillation.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Set up a fractional distillation apparatus equipped with a vacuum source, a fractionating column, a condenser, and receiving flasks.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place the dried and washed crude this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar.
-
Begin to slowly evacuate the system to the desired pressure (e.g., 15-18 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask.
-
Collect any low-boiling fractions (likely residual isoamyl alcohol and water) in a separate receiving flask.
-
Monitor the temperature at the head of the fractionating column. When the temperature stabilizes in the expected boiling range of this compound (151-155 °C at 15-18 mmHg), switch to a clean receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.
-
Discontinue heating and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. vernier.com [vernier.com]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. sciepub.com [sciepub.com]
- 13. researchgate.net [researchgate.net]
Isoamyl salicylate stability, degradation, and shelf life studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and shelf life of isoamyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound?
A1: The typical shelf life of this compound is around 24 months or longer when stored under recommended conditions.[1] Factors such as exposure to light, heat, and air can significantly reduce its stability and shelf life.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, dark place in a tightly sealed container.[3] The ideal storage temperature is at or below 20°C. It should be kept away from sources of heat and ignition.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis, photodegradation, and oxidation. Hydrolysis, which can be catalyzed by acids or bases, breaks the ester bond to form salicylic acid and isoamyl alcohol.[4][5] Photodegradation can occur upon exposure to UV light, while oxidation can be initiated by exposure to air and certain oxidizing agents.[6][7]
Q4: What are the common signs that my this compound has degraded?
A4: Degradation of this compound can be indicated by a change in its physical properties. Signs of degradation include a change in color (darkening or discoloration), a change in odor (a sour, musty, or flat smell), or a weaker scent that may smell more strongly of alcohol.[2]
Q5: How can I test for the degradation of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the amount of this compound and detect the presence of its degradation products, such as salicylic acid.[8][9] Gas Chromatography (GC) can also be used for analysis.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpectedly fast degradation of this compound in a formulation.
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Possible Cause 1: pH of the formulation.
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Troubleshooting: this compound is susceptible to acid and base-catalyzed hydrolysis.[4][11] Measure the pH of your formulation. If it is significantly acidic or basic, this is likely accelerating the degradation.
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Solution: Adjust the pH of your formulation to be as close to neutral as possible, if your experimental parameters allow. If the pH cannot be changed, consider storing the formulation at a lower temperature to slow the rate of hydrolysis.
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Possible Cause 2: Exposure to light.
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Troubleshooting: Salicylates can be sensitive to UV light, leading to photodegradation.[12][13] If your experiments are conducted under bright light or your storage containers are transparent, this could be a contributing factor.
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Solution: Protect your formulation from light by using amber-colored or opaque containers for storage and minimizing exposure to direct light during experiments.[14]
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-
Possible Cause 3: Presence of oxidizing agents.
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Troubleshooting: The phenolic group in this compound can be susceptible to oxidation.[15][16] The presence of oxidizing agents in your formulation or exposure to air (oxygen) can lead to oxidative degradation.
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Solution: If possible, de-gas your formulation to remove dissolved oxygen. Consider adding an appropriate antioxidant to your formulation if it is compatible with your experimental goals.
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Issue 2: Appearance of unknown peaks in HPLC analysis of an this compound sample.
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Possible Cause 1: Formation of degradation products.
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Troubleshooting: The primary degradation products of this compound are salicylic acid and isoamyl alcohol.[5] Depending on the stress conditions, further degradation of salicylic acid can occur, leading to various phenolic compounds.[6]
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Solution: Run standards of salicylic acid and isoamyl alcohol on your HPLC system to confirm if these are the unknown peaks. If other peaks are present, they may be secondary degradation products. Further characterization using techniques like LC-MS may be necessary for identification.
-
-
Possible Cause 2: Impurities in the starting material.
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Troubleshooting: The initial this compound may contain impurities from its synthesis.
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Solution: Always run a baseline analysis of your starting material before initiating stability studies. This will help you differentiate between pre-existing impurities and degradation products that form over time.
-
Data Presentation
The following tables summarize hypothetical quantitative data for forced degradation studies on this compound, based on typical results for similar esters. These tables are intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical Degradation of this compound under Various Conditions
| Stress Condition | Time | Temperature | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75% | Salicylic Acid, Isoamyl Alcohol |
| 0.1 M NaOH | 4 hours | 60°C | 60% | Salicylic Acid, Isoamyl Alcohol |
| 3% H₂O₂ | 24 hours | Room Temp | 90% | Oxidized Phenolic Compounds |
| UV Light Exposure | 24 hours | Room Temp | 85% | Photodegradation Products |
| Dry Heat | 7 days | 80°C | 95% | Minimal Degradation |
Table 2: Stability-Indicating HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm or 305 nm |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[11][17]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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Mix equal parts of the stock solution with 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
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Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
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Mix equal parts of the stock solution with 0.1 M NaOH.
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Incubate the mixture at 60°C for 4 hours.
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Cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
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Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
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Expose the stock solution in a photostable, transparent container to a UV light source (e.g., in a photostability chamber) for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
Dilute the exposed and control samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Keep the stock solution in a tightly sealed vial in an oven at 80°C for 7 days.
-
Cool the solution and dilute it with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (as described in Table 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. This compound, 87-20-7 [thegoodscentscompany.com]
- 2. perfumedirect.com [perfumedirect.com]
- 3. Page loading... [wap.guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing catalyst deactivation in isoamyl salicylate production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoamyl salicylate, with a specific focus on preventing catalyst deactivation.
Troubleshooting Guide
Q1: My reaction yield has significantly dropped after a few runs using the same catalyst. What could be the cause?
A1: A drop in yield upon catalyst reuse is a classic sign of catalyst deactivation. The primary causes of deactivation in this compound synthesis can be categorized as follows:
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Poisoning: Impurities in your reactants (salicylic acid or isoamyl alcohol) or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2][3] Common poisons include sulfur, nitrogen, and halogen compounds.
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Fouling: This involves the physical deposition of materials onto the catalyst surface, which can block pores and active sites.[1][2] In the context of this compound synthesis, this could be due to the formation of polymeric byproducts or "coke".[1][4]
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Sintering/Thermal Degradation: Exposing the catalyst to excessively high temperatures can cause the fine catalyst particles to agglomerate, which reduces the active surface area.[1][3] This is particularly relevant for supported metal catalysts.
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Leaching: The active components of the catalyst may dissolve into the reaction mixture, leading to a permanent loss of catalytic activity.
To identify the specific cause, consider analyzing the spent catalyst using surface characterization techniques.
Q2: I am observing the formation of an unwanted byproduct. Could this be related to catalyst deactivation?
A2: Yes, the formation of byproducts can be linked to catalyst deactivation or suboptimal reaction conditions. In this compound synthesis, potential side reactions include:
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Ether Formation: At high temperatures, using strong acid catalysts like sulfuric acid can promote the dehydration of isoamyl alcohol to form diisoamyl ether.[5]
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Decarboxylation: The catalyst can sometimes promote the decarboxylation of salicylic acid to produce phenol, especially at elevated temperatures.
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Intermolecular Esterification: Salicylic acid can react with itself to form salicyloylsalicylic acid.[5]
The appearance of these byproducts may indicate that the reaction conditions need to be optimized or that the catalyst is losing its selectivity.
Q3: How can I prevent my catalyst from deactivating so quickly?
A3: Proactive measures can significantly extend the lifespan of your catalyst. Consider the following strategies:
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Feedstock Purification: Ensure the purity of your salicylic acid and isoamyl alcohol to minimize the risk of poisoning.[1]
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Process Optimization: Fine-tune reaction parameters such as temperature, pressure, and reactant concentrations to minimize side reactions and thermal degradation.[1]
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Catalyst Selection: Choose a catalyst known for its stability under your reaction conditions. For example, solid acid catalysts like zeolites or functionalized ionic liquids are often more robust and easier to regenerate than homogeneous catalysts like sulfuric acid.[6][7]
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Periodic Regeneration: Implement a regular regeneration cycle for your catalyst to remove accumulated deposits and restore its activity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: A variety of catalysts can be used, including:
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Homogeneous Acid Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst.[8][9]
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Solid Acid Catalysts: These are becoming more popular due to their ease of separation and reusability. Examples include:
-
Basic Catalysts: In the context of transesterification from methyl salicylate, basic catalysts like calcium hydroxide, sodium methoxide, and lithium hydroxide have shown high activity.[7]
Q2: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?
A2: Yes, catalyst regeneration is often possible, especially for solid catalysts. The appropriate method depends on the cause of deactivation:
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Fouling: Deposits can often be removed by washing the catalyst with a suitable solvent or by a carefully controlled thermal treatment (calcination) to burn off organic residues.
-
Poisoning: In some cases, poisons can be removed by chemical treatment, though this can be more challenging.
It is crucial to develop a regeneration protocol specific to your catalyst and the nature of the deactivation.
Q3: How does water affect the catalyst and the reaction?
A3: Water is a byproduct of the esterification reaction between salicylic acid and isoamyl alcohol. Its presence can have several effects:
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Reaction Equilibrium: The accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of this compound. Many experimental setups include a Dean-Stark apparatus or a water-carrying agent (like cyclohexane or toluene) to remove water as it is formed.[5][11]
-
Catalyst Deactivation: For some catalysts, particularly certain solid acids, the presence of water can lead to structural damage, leaching of active sites, or a decrease in catalytic activity.[4]
Data Presentation
Table 1: Reusability of Different Catalysts in this compound Synthesis
| Catalyst Type | Number of Reuses | Reported Activity Loss | Reference |
| Mesoporous Molecular Sieve Solid Superacid | >10 | Very small reduction in catalytic activity. Yield reduced by about 2% after 10 uses. | [10] |
| Brønsted Acidic Ionic Liquid ([BSmim][HSO4]) | At least 6 | No obvious decline in activity. | [6] |
| Sulfonated Organic Heteropolyacid Salts | 6 | No noticeable drop in activity. |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Reusable Solid Acid Catalyst
This protocol is a general guideline and may need to be optimized for your specific solid acid catalyst.
-
Reactant and Catalyst Preparation:
-
In a three-necked flask equipped with a reflux condenser, a thermometer, and a Dean-Stark apparatus, add salicylic acid and isoamyl alcohol. A common molar ratio is 1:3.5 to 1:4.5 (salicylic acid:isoamyl alcohol).[10]
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Add the solid acid catalyst. The amount is typically 4% to 6% of the mass of the salicylic acid.[10]
-
If using a water-carrying agent like cyclohexane or toluene, add it to the flask.
-
-
Reaction:
-
Heat the mixture with stirring to reflux.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by tracking the amount of water collected or by analytical techniques like GC or TLC.
-
The reaction is typically complete when no more water is produced.
-
-
Product Isolation and Catalyst Recovery:
-
Cool the reaction mixture.
-
Separate the solid catalyst by filtration.
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Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or a volatile organic solvent) and dry it for reuse.
-
Neutralize the liquid product mixture with a saturated sodium carbonate solution to remove any unreacted salicylic acid.
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Wash the organic layer with distilled water until neutral.
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Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the this compound by vacuum distillation.
-
Protocol 2: General Procedure for Catalyst Regeneration
This is a generalized procedure. The specific conditions (solvent, temperature, time) will depend on the catalyst and the nature of the deactivation.
-
Solvent Washing (for fouling by soluble deposits):
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After recovering the catalyst by filtration, wash it multiple times with a solvent that can dissolve the fouling agents but not the catalyst itself.
-
Commonly used solvents include the reaction solvent or alcohols.
-
Dry the catalyst thoroughly before reuse.
-
-
Thermal Treatment/Calcination (for fouling by coke or organic residues):
-
Place the recovered and dried catalyst in a furnace.
-
Slowly ramp up the temperature in the presence of a controlled flow of air or an inert gas. The final temperature and duration will depend on the thermal stability of the catalyst.
-
This process burns off the organic deposits.
-
Cool the catalyst down slowly before reuse.
-
Visualizations
Caption: Workflow of catalyst deactivation and prevention strategies.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. SO3H-functionalized Brønsted acidic ionic liquids as efficient catalysts for the synthesis of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for isoamyl salicylate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for synthesizing this compound?
A1: The synthesis of this compound is typically a classic esterification reaction. The process generally involves three main stages: esterification, neutralization and washing, and finally, distillation for purification.[1] In the esterification step, salicylic acid and isoamyl alcohol are reacted in the presence of an acid catalyst. The subsequent neutralization and washing steps are crucial for removing unreacted acid and catalyst residues. The final product is then purified by distillation.[1]
Q2: What catalysts can be used for the synthesis of this compound?
A2: A variety of catalysts can be used to facilitate the synthesis of this compound. Concentrated sulfuric acid is a traditional and effective catalyst.[1][2] However, due to its corrosive nature, alternative solid acid catalysts are often preferred for their ease of handling, reusability, and more environmentally friendly profile.[2] These include mesoporous titania superacid, sodium hydrogen sulfate, and sulfonic acid-functionalized ionic liquids.[3][4][5]
Q3: What are the typical reaction conditions for achieving a high yield of this compound?
A3: Optimal reaction conditions vary depending on the catalyst used. For instance, using a mesoporous titania solid superacid catalyst, a yield of 94.6% can be achieved with a molar ratio of salicylic acid to isoamyl alcohol of 1:4, a reaction time of 5 hours, and a temperature of 130°C.[3] When using concentrated sulfuric acid under microwave irradiation, an 84.9% yield can be obtained with a 1:5 molar ratio of salicylic acid to isoamyl alcohol, a 40-minute reaction time, and a microwave power of 325 W.[6]
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, side reactions can occur, which may impact the purity and yield of the final product. One common issue is the potential for polymerization of reactants, especially if using olefins as starting materials.[7] Additionally, intermolecular esterification of salicylic acid itself can lead to the formation of byproducts.[4] Careful control of reaction conditions is essential to minimize these unwanted reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature within the optimal range for your chosen catalyst.[3][6]- Ensure the correct molar ratio of reactants is used; an excess of isoamyl alcohol can help drive the reaction to completion.[3][8]- Verify the catalyst's activity. If using a reusable catalyst, it may need regeneration or replacement.[2] |
| Loss of product during workup. | - During the washing step, ensure complete separation of the organic and aqueous layers to prevent loss of product.[1]- Avoid overly vigorous shaking during extraction to prevent emulsion formation. | |
| Product is not colorless | Presence of impurities or byproducts. | - Ensure thorough neutralization and washing to remove any residual acid or colored impurities.[1][2]- The final distillation step is critical for purification and should be performed carefully to collect the correct fraction.[1] |
| Thermal decomposition. | - Avoid excessively high temperatures during distillation, which can lead to decomposition and discoloration of the product.[4] | |
| Product has an "off" odor | Presence of unreacted starting materials or byproducts. | - Incomplete removal of salicylic acid or isoamyl alcohol can affect the final scent. Ensure efficient purification.- The formation of byproducts, such as those from the self-esterification of salicylic acid, can introduce undesirable odors.[4] Optimize reaction conditions to minimize their formation. |
| Difficulty in separating layers during washing | Emulsion formation. | - Allow the separatory funnel to stand for a longer period to allow the layers to separate.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Data Presentation: Optimized Reaction Conditions
| Catalyst | Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | Catalyst Amount | Reaction Time | Temperature | Yield (%) | Reference |
| Mesoporous Titania Solid Superacid | 1:4 | 1.6 g | 5 h | 130°C | 94.6 | [3] |
| Concentrated Sulfuric Acid (Microwave) | 1:5 | 1.5 mL | 40 min | 325 W (power) | 84.9 | [6] |
| Sodium Hydrogen Sulfate | 1:1.5 | 4.7% of reactants' mass | 4.5 h | 120-140°C | 93.3 | [4] |
| Toluene Sulfonic Acid (TSA) | 1:1.8 | ~5% of salicylic acid weight | 5-6 h | 120-140°C | >97 | [9] |
| Concentrated Sulfuric Acid (Conventional Heating) | - | - | 5-6 h | 90-110°C | ~80 | [1] |
Experimental Protocols
General Protocol for this compound Synthesis using an Acid Catalyst
This protocol is a generalized procedure based on common laboratory practices for esterification.[1][10]
1. Esterification:
- In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol in the desired molar ratio.
- With stirring, slowly add the acid catalyst (e.g., concentrated sulfuric acid).
- Heat the mixture to the specified reaction temperature and maintain it under reflux for the designated reaction time.
2. Neutralization and Washing:
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with a sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 8.0-9.0).[1]
- Wash the organic layer with water to remove any remaining salts.
- Separate the organic layer.
3. Drying and Purification:
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent.
- Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., 151-155°C at 15-18 mmHg).[1]
Visualizations
Caption: A flowchart of the general experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
- 1. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 3. kiche.or.kr [kiche.or.kr]
- 4. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Catalytic Synthesis of this compound with Organic Acid | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Methods for removing unreacted salicylic acid from the final product.
Technical Support Center: Purification of Final Products
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted salicylic acid from their final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in reactions involving salicylic acid, such as aspirin synthesis?
A1: The most common impurity is unreacted salicylic acid.[1] Its presence typically indicates an incomplete reaction. Other potential impurities can include residual reactants like acetic anhydride, byproducts such as acetic acid, and degradation products if the final product is exposed to moisture.[1]
Q2: How can I qualitatively detect the presence of unreacted salicylic acid in my final product?
A2: The ferric chloride (FeCl₃) test is a simple and effective method to detect the presence of phenolic compounds like salicylic acid.[2][3] Salicylic acid has a phenol group, whereas a properly synthesized product like acetylsalicylic acid (aspirin) does not.[3] A positive test, indicated by the formation of a purple complex, signifies the presence of salicylic acid impurity.[3][4]
Q3: My final product is slightly discolored instead of being pure white. What is the likely cause?
A3: Discoloration, such as a light tan hue, suggests the presence of impurities.[5] These can be unreacted starting materials, byproducts from side reactions, or contaminants.[1] Purification methods like recrystallization are necessary to remove these colored impurities and obtain a pure white product.[1][5]
Q4: What are the primary methods for removing unreacted salicylic acid?
A4: The most common and effective methods for removing unreacted salicylic acid are recrystallization and liquid-liquid extraction.[6] Recrystallization is widely used for purifying solid products like aspirin.[2][3][5] Liquid-liquid extraction can also be employed to separate salicylic acid based on its solubility and acidic properties.[6][7]
Troubleshooting Guides
Issue 1: Positive Ferric Chloride Test After Initial Product Isolation
-
Symptom: The addition of ferric chloride solution to a sample of your product results in a distinct purple color.[4]
-
Cause: This indicates the presence of unreacted salicylic acid.[3][4]
-
Solution: Further purification is required. Recrystallization is the recommended next step to separate the desired product from the salicylic acid impurity.[2][4]
Issue 2: Low Yield of Purified Product After Recrystallization
-
Symptom: The final mass of the dried, recrystallized product is significantly lower than the theoretical yield.
-
Cause: Several factors can contribute to low yield, including incomplete initial reaction, product loss during filtration and washing steps, or using an excessive amount of solvent during recrystallization, which can lead to the product remaining in the solution.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the initial reaction goes to completion by verifying reaction time and temperature.[1]
-
Minimize Transfer Loss: Be meticulous during product transfer between flasks and filtration apparatus.
-
Optimize Recrystallization Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool slowly, followed by chilling in an ice bath to maximize crystal formation.[2][8]
-
Issue 3: Product Crashes Out of Solution Too Quickly or Forms an Oil During Recrystallization
-
Symptom: Upon addition of the anti-solvent (e.g., water) or during cooling, the product rapidly precipitates as a fine powder or an oil instead of forming well-defined crystals.
-
Cause: This can be due to a solution that is too concentrated or cooling that is too rapid. Oiling out occurs when the solute is not soluble in the solvent at the elevated temperature.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the mixture to redissolve the product. If necessary, add a small amount of the primary solvent (e.g., ethanol). Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization: If crystals are slow to form, gently scratch the inside of the flask with a glass rod to create nucleation sites.[2]
-
Data Presentation: Solvent Properties
The choice of solvent is critical for effective purification. The following table summarizes the solubility of salicylic acid and acetylsalicylic acid in common solvents, which is fundamental to designing recrystallization and extraction protocols.
| Solvent | Salicylic Acid Solubility | Acetylsalicylic Acid (Aspirin) Solubility | Rationale for Use in Purification |
| Water | Sparingly soluble in cold water, more soluble in hot water.[9] | Very slightly soluble in water. | Used as an anti-solvent in recrystallization with a miscible organic solvent like ethanol. The desired product is less soluble and crystallizes out upon cooling, while impurities remain dissolved.[2] |
| Ethanol | Highly soluble.[10] | Soluble. | Used as the primary solvent in recrystallization. The crude product is dissolved in a minimal amount of hot ethanol.[2][3] |
| Acetone | Soluble. | Highly soluble.[11] | Can be used as a solvent for recrystallization.[6] |
| Ethyl Acetate | Highly soluble.[12][10] | Soluble. | Useful as an organic phase in liquid-liquid extraction.[13] |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Product (e.g., Aspirin)
This protocol describes the purification of a crude solid product containing unreacted salicylic acid.
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Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., warm ethanol) to dissolve the solid completely.[2][4] Gentle heating on a hot plate may be necessary.[2]
-
Addition of Anti-Solvent: Once the solid is dissolved, slowly add a cold anti-solvent (e.g., cold water) until the solution becomes slightly cloudy.[2]
-
Crystallization: Allow the flask to cool slowly to room temperature. The desired product should crystallize out, leaving the more soluble salicylic acid impurity in the solvent mixture.[5]
-
Chilling: Place the flask in an ice-water bath for 10-15 minutes to maximize the yield of crystals.[2][8]
-
Filtration: Collect the purified crystals using vacuum filtration.[2][5]
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals thoroughly to remove residual solvent.[5][14]
Protocol 2: Liquid-Liquid Extraction
This protocol provides a general framework for separating salicylic acid from a neutral organic compound based on its acidic properties.
-
Dissolution: Dissolve the mixture of the final product and unreacted salicylic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.[15][16]
-
Aqueous Wash (Base): Add an aqueous basic solution (e.g., 10% sodium hydroxide solution) to the separatory funnel.[13] Stopper the funnel, invert, and vent frequently to release any pressure buildup.[15][16] Shake vigorously to allow for the deprotonation of salicylic acid, which will then dissolve in the aqueous layer as its sodium salt.[13]
-
Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer.[15][16]
-
Repeat Extraction: Repeat the aqueous wash with the organic layer one or two more times to ensure complete removal of the salicylic acid.[17]
-
Drying the Organic Layer: The organic layer, now containing the purified neutral product, can be dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Product Isolation: The purified product can be recovered by evaporating the organic solvent.[15]
Visualizations
Caption: Workflow for the purification of a solid product via recrystallization.
Caption: Decision diagram for the ferric chloride test for salicylic acid detection.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. web.williams.edu [web.williams.edu]
- 5. ukessays.com [ukessays.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. homeworkforyou.com [homeworkforyou.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents | AIChE [proceedings.aiche.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. essaycompany.com [essaycompany.com]
- 15. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Green Synthesis of Isoamyl Salicylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of isoamyl salicylate. Our focus is on alternative catalytic systems that offer environmental benefits over traditional methods.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound using alternative green catalysts.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion/Yield | Insufficient Catalyst Activity: The chosen green catalyst may have lower intrinsic activity compared to conventional catalysts under the current reaction conditions. | - Increase Reaction Temperature: Esterification is an equilibrium-limited reaction, and higher temperatures can increase the reaction rate. For instance, with Brønsted acidic ionic liquids (BAILs) like [BSmim][HSO4], increasing the temperature from 110°C to 140°C can significantly improve conversion.[1]- Increase Catalyst Loading: A higher concentration of active sites can enhance the reaction rate. For BAILs, increasing the catalyst amount from 10 wt% to 20 wt% has been shown to boost the conversion of salicylic acid.[1]- Optimize Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side. A molar ratio of salicylic acid to isoamyl alcohol of 1:4 has been found to be optimal for mesoporous titania solid superacid catalysts.[2] |
| Mass Transfer Limitations: In the case of heterogeneous catalysts (e.g., solid acids), poor mixing or diffusion limitations can hinder the reaction. | - Improve Agitation: Ensure vigorous stirring to maximize contact between the reactants and the catalyst surface.- Catalyst Particle Size: If applicable, using a smaller particle size for the solid catalyst can increase the surface area and reduce mass transfer resistance. | |
| Catalyst Deactivation: The catalyst may lose activity over time due to poisoning, coking, or leaching of active sites. | - Catalyst Regeneration: For solid catalysts, regeneration procedures such as calcination may be necessary. For ionic liquids, washing with appropriate solvents can remove impurities.[1]- Check Reactant Purity: Impurities in salicylic acid or isoamyl alcohol can act as catalyst poisons. Ensure high-purity starting materials. | |
| Formation of Byproducts | Side Reactions at High Temperatures: Elevated temperatures can sometimes lead to undesired side reactions, such as the oxidation of salicylic acid, particularly with stronger acid catalysts.[1][3] | - Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, it's crucial to find an optimal temperature that minimizes byproduct formation.- Catalyst Selectivity: Some catalysts may be more selective than others. SO3H-functionalized BAILs have shown excellent selectivity in the esterification of salicylic acid with isoamyl alcohol.[1][4] |
| Difficulty in Product Separation/Catalyst Recovery | Homogeneous Nature of the Catalyst: Some green catalysts, like certain ionic liquids, may be miscible with the reaction mixture, complicating separation. | - Use of Biphasic Systems: The synthesis of this compound using certain BAILs can result in a biphasic system where the product is in the upper phase and the ionic liquid in the lower phase, allowing for simple decantation.[5]- Heterogeneous Catalysts: Employing solid acid catalysts like mesoporous TiO2 or MCM-41 simplifies separation as they can be easily filtered off from the reaction mixture.[2][6] |
| Catalyst Leaching: Active species from a solid support may leach into the reaction medium. | - Strongly Anchored Catalysts: Utilize catalysts where the active sites are covalently bonded or strongly adsorbed to the support to minimize leaching. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green catalysts like Brønsted acidic ionic liquids (BAILs) or solid superacids over conventional catalysts like concentrated sulfuric acid for this compound synthesis?
A1: The primary advantages of using green catalysts include:
-
Reduced Environmental Impact: They are often less corrosive and produce less hazardous waste compared to mineral acids like H₂SO₄.[1][2][3]
-
Catalyst Reusability: Many green catalysts, such as BAILs and solid superacids, can be recovered and reused multiple times without a significant loss in activity, making the process more economical and sustainable.[1][3][6] For example, the BAIL [BSmim][HSO4] can be reused at least six times without a noticeable decline in performance.[3][4]
-
Easier Product Separation: Heterogeneous solid acids can be easily separated from the reaction mixture by filtration.[6] Certain ionic liquids form a separate phase from the product, allowing for simple decantation.[5]
-
Improved Selectivity: Some green catalysts can offer higher selectivity towards the desired this compound product, minimizing the formation of byproducts that can arise from the strong oxidizing nature of concentrated sulfuric acid.[1]
Q2: How does the acidity of a Brønsted acidic ionic liquid (BAIL) affect its catalytic activity in this compound synthesis?
A2: The catalytic performance of BAILs is closely related to their Hammett acidities.[1][4] BAILs with stronger acidity, such as those functionalized with a sulfonic acid group (-SO3H) like 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate ([BSmim][HSO4]), exhibit significantly higher catalytic activity compared to those with weaker acidity.[1][4] The strong acidity facilitates the protonation of the carbonyl oxygen of salicylic acid, which is a key step in the esterification mechanism, thereby accelerating the reaction rate.
Q3: Can enzymatic catalysts be used for the synthesis of this compound?
A3: Yes, enzymatic catalysis is a viable green alternative. Lipases, such as immobilized Candida antarctica lipase, have been successfully used for the synthesis of various esters, including salicylates.[7] The enzymatic transesterification of methyl salicylate with different alcohols has been demonstrated.[7] This method offers high selectivity and operates under mild reaction conditions, further enhancing its green credentials.
Q4: What is a solid superacid catalyst, and how does it perform in this compound synthesis?
A4: A solid superacid is a solid material with an acid strength greater than that of 100% sulfuric acid.[6] Examples used for this compound synthesis include sulfated zirconia, and mesoporous materials like TiO₂ and MCM-41 treated with sulfuric acid.[2][6] These catalysts have shown high catalytic activity, with yields of this compound reaching over 93%.[6] They offer the advantages of being easily separable, reusable, and less corrosive to equipment.[6] Mesoporous titania solid superacid has demonstrated yields as high as 94.6% under optimized conditions.[2]
Q5: What are the optimal reaction conditions for this compound synthesis using a mesoporous titania solid superacid catalyst?
A5: The optimal conditions for synthesizing this compound with a mesoporous titania solid superacid catalyst have been reported as follows: a molar ratio of salicylic acid to isoamyl alcohol of 1:4, a catalyst quantity of 1.6 g, a reaction time of 5 hours, and a reaction temperature of 130°C, which can achieve a yield of up to 94.6%.[2]
Data Presentation
Table 1: Comparison of Various Catalysts for this compound Synthesis
| Catalyst | Catalyst Type | Molar Ratio (Salicylic Acid:Isoamyl Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reusability | Reference |
| [BSmim][HSO₄] | Brønsted Acidic Ionic Liquid | 1:2 | 130 | 2 | 90.8 (Conversion) | At least 6 times | [1] |
| [BSEt₃N][HSO₄] | Brønsted Acidic Ionic Liquid | 1:2 | 130 | 2 | 90.5 (Conversion) | Not specified | [1] |
| Amberlyst-15 | Solid Acid Resin | 1:2 | 130 | 2 | 55.1 (Conversion) | Not specified | [1] |
| Phosphotungstic Acid | Heteropoly Acid | 1:2 | 130 | 2 | 87.2 (Conversion) | Not specified | [1] |
| Concentrated H₂SO₄ | Mineral Acid | Not specified | 132-135 | 3 | 95 (Yield) | No | [8][9] |
| Mesoporous TiO₂ Solid Superacid | Solid Superacid | 1:4 | 130 | 5 | 94.6 (Yield) | Reusable | [2] |
| MCM-41 Supported Solid Superacid | Solid Superacid | Not specified | Not specified | Not specified | >93 (Yield) | More than 10 times | [6] |
| Candida antarctica Lipase | Enzyme | Not specified | Not specified | Not specified | 98 (Conversion with sorbitol) | Not specified | [7] |
Experimental Protocols
1. Synthesis of this compound using a Brønsted Acidic Ionic Liquid ([BSmim][HSO₄])
-
Materials: Salicylic acid, isoamyl alcohol, 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate ([BSmim][HSO₄]).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid and isoamyl alcohol in a 1:2 molar ratio.[1]
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Add the [BSmim][HSO₄] catalyst, typically at a loading of 20 wt% based on the mass of salicylic acid.[1]
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Heat the reaction mixture to 130°C with continuous stirring for 2 hours.[1]
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After the reaction, allow the mixture to cool. A biphasic system may form, with the upper layer containing the this compound and the lower layer containing the ionic liquid.[1]
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Separate the product layer by decantation. The ionic liquid layer can be washed, dried under vacuum to remove water, and reused for subsequent reactions.[1]
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The product can be further purified by washing with a sodium bicarbonate solution and then water, followed by drying over anhydrous sodium sulfate.
-
2. Synthesis of this compound using a Mesoporous Titania Solid Superacid
-
Materials: Salicylic acid, isoamyl alcohol, mesoporous TiO₂ solid superacid catalyst.
-
Procedure:
-
Combine salicylic acid and isoamyl alcohol in a three-necked flask fitted with a reflux condenser, a thermometer, and a water separator. A molar ratio of 1:4 (salicylic acid:isoamyl alcohol) is recommended.[2][6]
-
Add the mesoporous TiO₂ solid superacid catalyst (e.g., 1.6 g for a specific reaction scale).[2]
-
Heat the mixture to 130°C and maintain the reaction for 5 hours, continuously removing the water formed during the reaction using the water separator.[2]
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After completion, cool the reaction mixture and separate the solid catalyst by filtration.[6] The catalyst can be washed, dried, and reused.
-
The filtrate, containing the product, is then washed with a saturated sodium carbonate solution to remove any unreacted salicylic acid, followed by washing with water until neutral.[6]
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The organic layer is dried over an anhydrous drying agent, and the final product, this compound, is obtained by vacuum distillation.[6]
-
Visualizations
Caption: Experimental workflow for green synthesis of this compound.
Caption: Generalized mechanism of acid-catalyzed esterification.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. SO 3 H-functionalized Brønsted acidic ionic liquids as efficient catalysts for the synthesis of this compound - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45921G [pubs.rsc.org]
- 2. kiche.or.kr [kiche.or.kr]
- 3. jxnutaolab.com [jxnutaolab.com]
- 4. SO3H-functionalized Brønsted acidic ionic liquids as efficient catalysts for the synthesis of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in Isoamyl Salicylate GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of isoamyl salicylate.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common causes of peak tailing in your GC analysis of this compound.
Guide 1: Initial Diagnosis and Quick Checks
Question: My this compound peak is tailing. What are the first things I should check?
Answer:
Start by determining if the issue is specific to this compound or affects all peaks in your chromatogram. This initial diagnosis can quickly point you toward either a chemical or a system-wide physical problem.
-
Inject a Non-Polar Standard: Analyze a non-polar compound, such as an n-alkane.
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If the alkane peak is symmetrical: The issue is likely related to chemical interactions between this compound and active sites in your system. The hydroxyl group on the salicylate moiety is a common cause of these interactions.[1] Proceed to Guide 2: Addressing Chemical Activity .
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If the alkane peak also tails: The problem is likely a physical issue within the GC system's flow path.[2] This could include problems with the column installation, dead volumes, or contamination. Proceed to Guide 3: Resolving System and Flow Path Issues .
-
Guide 2: Addressing Chemical Activity
Question: Only my this compound peak is tailing. How do I resolve this?
Answer:
Peak tailing specific to polar analytes like this compound is often caused by unwanted interactions with active sites in the GC system.[1] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or glass wool.
Troubleshooting Steps:
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Inlet Maintenance: The inlet is the most common source of activity.
-
Replace the Inlet Liner: Over time, the deactivation layer on the liner can degrade, exposing active sites. Replace it with a new, high-quality deactivated liner.[3]
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Replace the Septum: Pieces of the septum can fall into the liner, creating active sites. Regular replacement is crucial.
-
Check the O-ring and Inlet Seal: Ensure these are clean and sealing properly to prevent leaks and contamination.
-
-
Column Maintenance:
-
Trim the Column: The front section of the column can accumulate non-volatile residues and become active. Trim 15-20 cm from the inlet end of the column to remove these active sites.[1]
-
Condition the Column: After trimming or if the column has been unused, condition it according to the manufacturer's instructions to remove any contaminants.
-
-
Consider Derivatization (If Tailing Persists):
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If the above steps do not resolve the peak tailing, the inherent polarity of the this compound's hydroxyl group may be the primary cause. Derivatization can chemically modify the analyte to make it less polar and less likely to interact with active sites.[1] Silylation is a common technique for this purpose. For a detailed protocol, refer to the Experimental Protocols section.
-
Guide 3: Resolving System and Flow Path Issues
Question: All the peaks in my chromatogram, including a non-polar standard, are tailing. What should I do?
Answer:
When all peaks exhibit tailing, the cause is typically a physical problem in the GC system that is disrupting the sample flow path.[2]
Troubleshooting Steps:
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Check Column Installation: Improper column installation is a frequent cause of peak tailing for all compounds.[4]
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Ensure a Clean, Square Cut: A poor column cut can create turbulence. Use a ceramic scoring wafer to make a clean, 90° cut. Inspect the cut with a magnifying lens.
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Verify Correct Installation Depth: The column must be inserted to the correct depth in the inlet as specified by your GC manufacturer. Incorrect positioning can create dead volumes, leading to peak distortion.[4]
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Check Ferrules: Ensure you are using the correct size ferrule for your column and that it is properly tightened to prevent leaks.
-
-
Inspect for Contamination:
-
Inlet Contamination: Even if not causing chemical activity, heavy contamination in the liner can physically obstruct the sample path.
-
Column Contamination: Severe contamination throughout the column can also lead to peak tailing. If trimming the front end does not help, the entire column may need to be replaced.
-
-
Optimize Method Parameters:
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, which can cause tailing.
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and peak tailing. Check for leaks and verify your flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a distortion where the peak's back half is wider than its front half, resulting in an asymmetrical shape.[3] In an ideal chromatogram, peaks are symmetrical (Gaussian). This is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of peak integration, and negatively impact the precision of quantitative analysis.
Q2: Can my sample concentration cause peak tailing?
A2: Yes, injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing. If you suspect this, try diluting your sample and re-injecting.
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For moderately clean samples, replacing the septum and liner every 100-200 injections is a good starting point. However, if you observe peak tailing or other chromatographic issues, perform maintenance sooner.
Q4: What type of GC column is best for analyzing this compound?
A4: A non-polar or mid-polar column is generally a good choice for analyzing salicylate esters.[1] A common and effective stationary phase is 5% phenyl-substituted dimethylpolysiloxane (e.g., DB-5, HP-5ms).[1]
Q5: When is derivatization necessary for this compound analysis?
A5: Derivatization should be considered when you have persistent peak tailing that is not resolved by routine maintenance (e.g., changing the liner, trimming the column).[1] It is a highly effective way to eliminate the chemical activity of the hydroxyl group. It can also improve sensitivity for trace-level analysis.[1]
Data Presentation
Table 1: Summary of Potential Causes and Solutions for Peak Tailing
| Symptom | Potential Cause | Recommended Solution(s) |
| Only this compound peak tails | Chemical activity in the GC system | Replace inlet liner and septum. Trim the front of the column. Use an ultra-inert liner and column. Consider derivatization. |
| All peaks tail | Improper column installation | Re-cut the column ensuring a clean, square cut. Verify and adjust the column installation depth in the inlet. |
| System contamination | Clean the inlet. Replace the column if heavily contaminated. | |
| Sub-optimal method parameters | Optimize inlet temperature and carrier gas flow rate. | |
| Persistent tailing despite maintenance | Inherent polarity of this compound | Perform derivatization (silylation) of the analyte. |
Table 2: Proposed Starting GC Method Parameters for this compound Analysis
| Parameter | Suggested Value |
| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial Temp: 100 °C, hold for 1 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or as per MS requirements |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol describes the basic steps for replacing the inlet liner, septum, and O-ring.
Materials:
-
Clean, lint-free gloves
-
Tweezers
-
New, deactivated inlet liner
-
New septum
-
New O-ring (if applicable)
-
Wrenches for inlet nuts
Procedure:
-
Cool Down: Cool the GC inlet to a safe temperature (e.g., below 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Disassemble Inlet: Carefully remove the septum nut and any other retaining hardware.
-
Replace Septum: Remove the old septum from the nut and insert a new one. Do not overtighten the nut upon reassembly.
-
Remove Old Liner: Use tweezers to carefully remove the old inlet liner.
-
Install New Liner: Insert a new, deactivated liner. If your liner uses an O-ring, replace it as well.
-
Reassemble: Reassemble the inlet hardware.
-
Leak Check: Restore carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.
Protocol 2: Silylation of this compound for GC Analysis
This protocol details the derivatization of the phenolic hydroxyl group of this compound to form a less polar trimethylsilyl (TMS) ether, which can significantly improve peak shape.
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
2 mL autosampler vial with a screw cap
-
Heating block or oven
Procedure:
-
Sample Preparation: If your sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue in the vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 1 minute. For complete derivatization, heat the vial at 60-70°C for 30 minutes.
-
Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC.
Mandatory Visualization
Caption: A flowchart for diagnosing the cause of GC peak tailing.
Caption: Relationship between causes of peak tailing.
References
Proper laboratory storage and handling of isoamyl salicylate.
This technical support center provides guidance on the proper laboratory storage and handling of isoamyl salicylate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][3][4][5] The container should be tightly sealed to prevent contamination and degradation.[1][2][4][5][6]
Q2: What type of container is recommended for storing this compound?
A2: It is recommended to store this compound in tightly sealed containers.[2][4][5][6] While specific materials are not always detailed, glass or other non-reactive containers that can be securely closed are standard for such chemicals.
Q3: What is the expected shelf life of this compound?
A3: When stored properly under the recommended conditions, this compound has a shelf life of 24 months or longer.[3][4][5]
Q4: Are there any specific chemicals or materials that this compound is incompatible with?
A4: Yes, this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[7][8][9] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What are the signs of degradation or contamination of this compound?
A5: this compound is a colorless to pale yellow liquid.[1] A significant change in color, such as turning pink or red, the appearance of cloudiness, or the presence of a sharp, unpleasant odor could indicate degradation or contamination.
Troubleshooting Guide
Q1: My experiment yielded unexpected side products. Could improper storage of this compound be the cause?
A1: Yes, improper storage can lead to the degradation of this compound, which could introduce impurities into your reaction. If the compound was exposed to heat, light, or incompatible materials like strong oxidizing agents, it may have decomposed.[7][8][9] Always use this compound that has been stored correctly and is within its shelf life.
Q2: I observed a change in the physical appearance (color, clarity) of my stored this compound. Can I still use it?
A2: It is not recommended to use this compound that has changed in appearance. A change from its normal colorless to pale yellow appearance may indicate chemical degradation or contamination.[1] Using compromised material can adversely affect experimental outcomes.
Q3: I suspect my this compound has been contaminated. How can I confirm this?
A3: The most reliable way to confirm contamination is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities or degradation products. Comparing the results to a pure standard of this compound can confirm its integrity.
Q4: What are the proper disposal procedures for old or degraded this compound?
A4: this compound should be disposed of in accordance with local, regional, and national regulations for hazardous waste.[7][8][10] It is toxic to aquatic life with long-lasting effects, so it should not be released into the environment.[7][8][9][10] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Data Presentation
Quantitative Data Summary
| Property | Value | Source(s) |
| Boiling Point | 277-278 °C | [3][4][11] |
| Flash Point | > 93.3 °C (> 200 °F) | [3][4][7] |
| Shelf Life | ≥ 24 months (with proper storage) | [3][4][5] |
| Storage Temperature | Cool, dry place | [1][2][3][4][5] |
Experimental Protocols
While this document does not cite specific experiments, proper handling during any experimental protocol is crucial.
General Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][11]
-
Dispensing: When dispensing, avoid splashing. Keep the container tightly closed when not in use.[1]
-
Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][9] Avoid washing spills into drains.[11]
-
Hygiene: Wash hands thoroughly after handling the chemical.[1]
Visualizations
Caption: Troubleshooting workflow for experimental issues related to this compound.
References
- 1. This compound (87-20-7) | Global Supplier Of Chemicals [chemicalbull.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 87-20-7 [thegoodscentscompany.com]
- 4. This compound MAnufacturer soamyl Salicylate uses, smell, preparation [nimblearomatic.com]
- 5. scribd.com [scribd.com]
- 6. mu-intel.com [mu-intel.com]
- 7. vigon.com [vigon.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. The Good Scents Company safety data sheet for iso amyl salicylate [thegoodscentscompany.com]
- 11. chemicalbook.com [chemicalbook.com]
Isoamyl salicylate synthesis scale-up challenges and solutions.
Welcome to the technical support center for isoamyl salicylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of this important esterification reaction. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound synthesis?
A1: The most common method for synthesizing this compound is through Fischer esterification.[1][2] This is a reversible, acid-catalyzed reaction between salicylic acid (a carboxylic acid) and isoamyl alcohol.[1][3] The reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, making it more susceptible to nucleophilic attack by the alcohol.[4] A tetrahedral intermediate is formed, which then eliminates a water molecule to form the ester.[4]
Q2: What are the common catalysts used, and how do they compare?
A2: Concentrated sulfuric acid is a traditional and effective catalyst for Fischer esterification.[5][6] However, its use on a large scale can lead to equipment corrosion and the production of significant acidic waste.[7][8] Solid acid catalysts, such as mesoporous molecular sieves (e.g., MCM-41 with loaded TiO2) and superacids like sulfated zirconia (SO42-/ZrO2), offer advantages like reusability, reduced corrosion, and simpler product work-up.[7] For transesterification routes (from methyl salicylate), basic catalysts like lithium hydroxide (LiOH) have also been shown to be effective.[9]
Q3: Why is it necessary to heat the reaction mixture?
A3: Heating the reaction mixture serves two main purposes. Firstly, it increases the reaction rate by providing the necessary activation energy, allowing the reaction to reach equilibrium faster.[10] Secondly, in many setups, heating facilitates the removal of water, a byproduct of the reaction. Removing water shifts the equilibrium towards the formation of the ester, thereby increasing the overall yield, in accordance with Le Chatelier's principle.[11][12]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: When scaling up, especially with concentrated sulfuric acid, several safety issues become critical. Sulfuric acid is highly corrosive and can cause severe burns upon contact.[1][2] The dilution of concentrated sulfuric acid is a highly exothermic process, and improper handling can lead to dangerous temperature increases.[13] Adequate personal protective equipment (PPE), proper ventilation, and established protocols for handling and spills are essential.[2][14] Additionally, Fischer esterification itself can be mildly exothermic, and on a large scale, this requires careful heat management to prevent thermal runaway.[15]
Troubleshooting Guides
Low Product Yield
Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yield in Fischer esterification is a common issue that can often be traced back to the reaction equilibrium or incomplete conversion.[12][16]
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or increasing the temperature to improve the rate.[10]
-
Water in the Reaction Mixture: The presence of water, either from wet starting materials or as a byproduct, can shift the equilibrium back towards the reactants.[11][12] Using a Dean-Stark apparatus or a drying agent can help remove water as it is formed.
-
Suboptimal Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant (usually the less expensive and more easily removed alcohol) can drive the reaction towards the product side.[12] Molar ratios of isoamyl alcohol to salicylic acid of 3:1 or higher are often used.[4]
-
Catalyst Deactivation or Insufficient Amount: Ensure the catalyst is active and used in a sufficient quantity. If using a reusable solid acid catalyst, it may need regeneration.[7]
Product Purity Issues
Q: After purification, my this compound is impure. What are the common impurities and how can I remove them?
A: Common impurities include unreacted starting materials (salicylic acid and isoamyl alcohol), water, and the acid catalyst.[17]
-
Unreacted Salicylic Acid: This can be removed by washing the organic phase with a basic solution, such as 5% sodium bicarbonate or sodium carbonate, until the aqueous layer is no longer acidic (pH > 7).[3][5] This converts the acidic salicylic acid into its water-soluble salt.
-
Unreacted Isoamyl Alcohol: Excess alcohol can often be removed during vacuum distillation, as it typically has a lower boiling point than the ester product.[17]
-
Residual Acid Catalyst: The neutralization wash with a basic solution will also remove the acid catalyst.[3]
-
Water: Washing the organic layer with brine (saturated NaCl solution) helps to remove dissolved water.[3] Subsequently, drying the organic phase with an anhydrous drying agent like magnesium sulfate or sodium sulfate before the final distillation is crucial.[7]
Scale-Up Challenges
Q: We are scaling up the synthesis from lab-scale to a pilot plant. What are the major challenges we should anticipate?
A: Scaling up presents several challenges that are not always apparent at the lab scale.
-
Heat Management: Fischer esterification is mildly exothermic.[15] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an uncontrolled increase in temperature. A jacketed reactor with a temperature control unit is essential for maintaining a stable reaction temperature.[15]
-
Mixing Efficiency: Inadequate agitation in a large reactor can lead to localized temperature gradients and concentration differences, affecting reaction rate and yield. The stirrer speed and design must be sufficient to ensure the reaction mixture is homogeneous.[15]
-
Handling of Raw Materials: Transferring large quantities of concentrated sulfuric acid is hazardous.[18] Use of appropriate transfer equipment, such as dedicated pumps and lines, is necessary. Ensure all materials of construction are compatible with the chemicals being used.[13]
-
Work-up and Purification: Separating large volumes of immiscible liquids can be challenging. Emulsion formation can be more prevalent at scale. The final purification by vacuum distillation will require a larger, more robust setup to handle the increased volume.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Concentrated H₂SO₄ | Salicylic Acid, Isoamyl Alcohol | 1:5 | 98-105 | 5 | ~80 | [5] |
| Mesoporous Titania Superacid | Salicylic Acid, Isoamyl Alcohol | 1:4 | 130 | 5 | 94.6 | [7] |
| SO₄²⁻/ZrO₂-SiO₂ | Methyl Salicylate, Isoamyl Alcohol | 1:1 | 200 | N/A | 63 (Conversion) | |
| LiOH | Methyl Salicylate, Isoamyl Alcohol | N/A | 120 | 4 | 98 | [9] |
| Sulfonated Organic Heteropolyacid Salts | Isovaleric Acid, Isoamyl Alcohol | 1:1.1 | N/A | 2 | 97.5 | [19] |
Experimental Protocols
Lab-Scale Synthesis of this compound using Sulfuric Acid Catalyst
Objective: To synthesize and purify this compound via Fischer esterification.
Materials:
-
Salicylic Acid
-
Isoamyl Alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of isoamyl alcohol (e.g., a 1:4 molar ratio).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 98-105°C) and maintain for 5-6 hours.[5]
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove the bulk of the unreacted alcohol and some acid.
-
Neutralize the remaining acid by washing with 5% sodium bicarbonate solution. Continue washing until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[5]
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the extraction solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., 151-155°C at 15-18 mmHg).[5]
Considerations for Scale-Up
-
Reactor: A glass-lined or similarly corrosion-resistant jacketed reactor is recommended.
-
Heat Control: Utilize a temperature control unit connected to the reactor jacket to manage the reaction exotherm. For highly exothermic reactions, a fed-batch approach (slow addition of one reactant) can be used to control the rate of heat generation.[15]
-
Agitation: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture.
-
Reagent Addition: For large-scale additions of sulfuric acid, use a dosing pump to control the addition rate and prevent localized heating.
-
Work-up: Plan for the handling and disposal of larger volumes of aqueous waste from the washing steps.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Handling Sulfuric Acid Safely: Risks, Best Practices, and Zipfluid Engineered Solutions – Zipfluid [zipfluid.it]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 5. CN102249926A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. CN101429127B - Method for superacid catalysis synthesis of this compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. alliancechemical.com [alliancechemical.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative analysis of isoamyl salicylate by Gas Chromatography-Flame Ionization Detection (GC-FID).
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoamyl salicylate, a common fragrance and flavoring agent, is critical in various industries, from cosmetics and personal care to food and beverage manufacturing. This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific analytical needs.
At a Glance: Performance Comparison
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for the quantitative analysis of this compound using GC-FID, HPLC-UV, and GC-MS. Note: Some data presented is based on studies of structurally similar salicylate esters (e.g., methyl salicylate, ethyl salicylate) and serves as a reliable estimate for this compound.
| Performance Parameter | GC-FID | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.99[1] | > 0.999[2] | > 0.997[3] |
| Limit of Detection (LOD) | ~0.1 - 5 ng[4] | ~0.01 - 2.4 µg/mL[2] | ~0.05 ng/mL[5] |
| Limit of Quantification (LOQ) | ~0.25 - 10 ng[4] | ~0.03 - 14 µg/mL[2] | ~0.5 ng/mL[5] |
| Accuracy (% Recovery) | 98 - 102% | 99.78 - 100.0%[2] | 99.48 - 102.33%[5] |
| Precision (% RSD) | < 2% | < 2.0%[2] | < 3%[5] |
In-Depth Methodologies
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are the standard operating procedures for the quantification of this compound using GC-FID, HPLC-UV, and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Its high precision and wide linear range make it a workhorse in many quality control laboratories.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, ethanol, or methylene chloride).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. It offers excellent quantitative performance and is readily available in most analytical laboratories.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[6]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This makes it the gold standard for identification and quantification, especially in complex matrices or when very low detection limits are required.
Experimental Protocol:
-
Sample Preparation:
-
Sample preparation is similar to that for GC-FID. A clean sample extract is crucial to prevent contamination of the mass spectrometer.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Inlet and Transfer Line Temperature: 250 °C and 280 °C, respectively.
-
Oven Temperature Program: Similar to the GC-FID method.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Key ions for this compound (m/z) include 120 (base peak), 92, and 208 (molecular ion).
-
-
Quantification:
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is recommended for the most accurate quantification.
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the sample using this calibration curve.
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflows for the quantification of this compound by GC-FID and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.
Caption: Decision tree for selecting an analytical technique for this compound quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. turkjps.org [turkjps.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Isoamyl Salicylate and n-Amyl Salicylate for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties, olfactory profiles, synthesis, and safety data of isoamyl salicylate and n-amyl salicylate. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Physicochemical Properties
This compound and n-amyl salicylate are isomers with the same molecular formula and weight. Their structural difference, a branched versus a straight-chain amyl group, leads to variations in their physical properties, which are summarized in the table below.
| Property | This compound | n-Amyl Salicylate |
| Synonyms | Isopentyl salicylate, 3-Methylbutyl 2-hydroxybenzoate | Pentyl salicylate, n-Pentyl 2-hydroxybenzoate |
| CAS Number | 87-20-7 | 2050-08-0 |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 277-278 °C at 760 mmHg[1][2] | 268-270 °C at 760 mmHg[3][4] |
| Density | 1.05 g/mL at 25 °C[2][5] | 1.056 g/mL at 20 °C |
| Refractive Index | 1.507 at 20 °C[2] | 1.505-1.507 at 20 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils[6][7] | Insoluble in water; soluble in alcohol and ether[4][8] |
| Vapor Pressure | 0.002930 mmHg at 25 °C | 0.001 mmHg at 25 °C |
Olfactory Profile and Applications
Both this compound and n-amyl salicylate are widely used in the fragrance and flavor industries. However, their distinct olfactory profiles lead to different applications.
This compound possesses a sweet, floral, and slightly balsamic aroma, often described as orchid-like with herbaceous and green nuances[9][10]. It is a versatile ingredient used to impart floral notes in perfumes, cosmetics, and personal care products[11][12]. It is also used as a flavoring agent in food[7].
n-Amyl Salicylate has a sweeter, more herbaceous and green scent, reminiscent of clover and hay, with a less pronounced floral character compared to its iso-amyl counterpart[3]. It is also a key component in many fragrances, particularly in creating fougère and floral compositions[13].
| Feature | This compound | n-Amyl Salicylate |
| Odor Description | Sweet, floral, herbaceous, green, slightly balsamic, orchid-like[9][10] | Sweet, herbaceous, green, clover-like, slightly floral, woody-earthy[3] |
| Primary Applications | Fragrance in perfumes, cosmetics, soaps, lotions; flavoring agent[2][7][11][12] | Fragrance in perfumes, cosmetics, soaps |
| Fragrance Use | Blending agent, modifier in floral accords (carnation, orchid, clover, hyacinth)[2] | Key component in fougère and floral fragrances |
Experimental Protocols
Synthesis of this compound and n-Amyl Salicylate
The synthesis of both salicylates is typically achieved through Fischer-Speier esterification of salicylic acid with the corresponding alcohol (isoamyl alcohol or n-amyl alcohol) in the presence of an acid catalyst.
General Esterification Protocol:
-
Reactants: Salicylic acid, isoamyl alcohol (for this compound) or n-amyl alcohol (for n-amyl salicylate), and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.
-
Reaction Setup: The flask is equipped with a reflux condenser and a heating mantle.
-
Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Work-up: After cooling, the reaction mixture is washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted salicylic acid. The organic layer is then washed with water and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The crude ester is purified by vacuum distillation to obtain the final product.
The following diagram illustrates the general workflow for the synthesis of these salicylates.
Analytical Methods
Gas chromatography (GC) is a common technique for analyzing the purity of isoamyl and n-amyl salicylate.
General GC Protocol:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A nonpolar capillary column (e.g., SE-30 or DB-1) is typically used.
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure separation of the components.
-
Injection: A small volume of the sample, diluted in a suitable solvent (e.g., ethanol), is injected into the GC.
-
Detection: The FID detects the organic compounds as they elute from the column, and the data is recorded as a chromatogram.
Spectroscopic Data
Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure of the synthesized esters. The NIST WebBook provides reference spectra for both compounds[6][12].
Biological Activity and Toxicology
Salicylates, as a class, are known for their analgesic, anti-inflammatory, and antipyretic properties. However, the primary applications of isoamyl and n-amyl salicylate are in the fragrance and flavor industries, not as active pharmaceutical ingredients.
Toxicological Profile:
Both this compound and n-amyl salicylate are considered to have low acute toxicity. However, as with many fragrance ingredients, they can cause skin sensitization in some individuals.
-
This compound: A toxicologic and dermatologic review concluded that it is safe for use as a fragrance ingredient under current practices. It has been evaluated for genotoxicity, repeated dose toxicity, and skin sensitization potential[1].
-
n-Amyl Salicylate: This compound is also considered safe for use in cosmetics, but it is listed as a fragrance allergen and can cause skin irritation in sensitive individuals.
The following diagram outlines the logical relationship for assessing the safety of these fragrance ingredients.
Conclusion
This compound and n-amyl salicylate, while chemically similar, exhibit distinct differences in their physical and olfactory properties. This compound is favored for its sweet, floral, orchid-like scent, making it a versatile component in a wide range of fragrance applications. In contrast, n-amyl salicylate offers a greener, more herbaceous profile, ideal for specific compositions like fougère. The choice between these two isomers will depend on the desired olfactory outcome of the final product. Both compounds have a well-established safety profile for their intended use in the fragrance and cosmetic industries, with skin sensitization being the primary consideration.
References
- 1. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 87-20-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fraterworks.com [fraterworks.com]
- 3. Amyl Salicylate | C12H16O3 | CID 16299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 5. perfumerawmaterial.com [perfumerawmaterial.com]
- 6. vigon.com [vigon.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hekserij.nl [hekserij.nl]
- 9. chemtexusa.com [chemtexusa.com]
- 10. researchgate.net [researchgate.net]
- 11. ewg.org [ewg.org]
- 12. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 13. amyl salicylate, 2050-08-0 [thegoodscentscompany.com]
A Comparative Guide to the Synthesis Efficiency of Isoamyl Salicylate and Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis efficiency of two common salicylates: isoamyl salicylate and methyl salicylate. Both esters are synthesized via the Fischer esterification of salicylic acid, a fundamental reaction in organic chemistry. While the core reaction mechanism is the same, the choice of alcohol—isoamyl alcohol versus methanol—significantly influences key synthesis parameters such as reaction time, yield, and purification protocols. This document aims to provide an objective comparison supported by experimental data to aid in the selection of the appropriate synthesis strategy for your research and development needs.
At a Glance: Synthesis Efficiency Comparison
| Parameter | This compound | Methyl Salicylate |
| Typical Yield | 80 - 95%[1][2] | 65 - 98%[3][4] |
| Reaction Time (Conventional Heating) | 3 - 6 hours[1][5] | 0.75 - 20 hours[3][4] |
| Reaction Time (Microwave Irradiation) | ~40 minutes[2] | Not commonly reported |
| Reaction Temperature | 90 - 135°C[1][5] | 65 - 100°C (reflux)[6] |
| Primary Alcohol Reactant | Isoamyl Alcohol | Methanol |
| Catalyst | Concentrated Sulfuric Acid[1][5] | Concentrated Sulfuric Acid[3][6] |
Synthesis Workflow: A Visual Representation
The synthesis of both this compound and methyl salicylate follows the general workflow of a Fischer esterification. The key difference lies in the alcohol used in the esterification step.
Caption: Generalized workflow for the synthesis of salicylates.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and methyl salicylate via Fischer esterification with concentrated sulfuric acid as the catalyst.
Synthesis of this compound
This protocol is a representative example of a conventional heating method.
Materials:
-
Salicylic Acid
-
Isoamyl Alcohol
-
Concentrated Sulfuric Acid
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Dichloromethane (for extraction, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of isoamyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 90-110°C) and maintain for 5-6 hours.[5]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize any unreacted acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.
Synthesis of Methyl Salicylate
This protocol outlines a standard laboratory procedure for the synthesis of methyl salicylate.
Materials:
-
Salicylic Acid
-
Methanol
-
Concentrated Sulfuric Acid
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve salicylic acid in an excess of methanol in a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.[6]
-
Attach a reflux condenser and heat the mixture to reflux (the boiling point of methanol, approximately 65°C) for at least one hour.[3]
-
After cooling, transfer the mixture to a separatory funnel.
-
Add water and dichloromethane to extract the methyl salicylate.
-
Wash the organic layer with 5% sodium bicarbonate solution to remove unreacted salicylic acid and the sulfuric acid catalyst.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
Further purification can be achieved by distillation.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and purpose of each major step in the synthesis and purification process.
Caption: The logical progression from reactants to pure product.
Concluding Remarks
The choice between synthesizing this compound and methyl salicylate may depend on the specific requirements of the intended application and the available laboratory resources.
Methyl Salicylate Synthesis:
-
Advantages: Generally utilizes a lower boiling point alcohol (methanol), which can simplify the reflux setup and potentially reduce energy consumption during heating. High yields of up to 98% have been reported, although this may require extended reaction times.[4]
-
Considerations: The wide range of reported reaction times (from 45 minutes to 20 hours) suggests that achieving very high yields may be time-intensive.[3][4]
This compound Synthesis:
-
Advantages: Microwave-assisted synthesis can significantly reduce the reaction time to under an hour with good yields (around 85%).[2] Conventional heating methods also report high yields, often in the 90-95% range, within a more moderate timeframe of 3-6 hours.[1][5]
-
Considerations: Isoamyl alcohol has a higher boiling point than methanol, necessitating higher reaction temperatures for reflux.
References
A Comparative Guide to the Spectroscopic Data of Short-Chain Alkyl Salicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for four common short-chain alkyl salicylates: methyl salicylate, ethyl salicylate, propyl salicylate, and butyl salicylate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are widely used as flavoring agents, fragrances, and active ingredients in topical analgesics.[1][2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the four alkyl salicylates.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of these esters, with characteristic signals for the hydroxyl proton, aromatic protons, and the protons of the alkyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Hydroxyl (-OH) δ (ppm) | Aromatic (C₆H₄) δ (ppm) | Alkyl Chain (-R) δ (ppm) |
| Methyl Salicylate | ~10.77 | ~6.8 - 7.8 | ~3.9 (s, 3H, -CH₃) |
| Ethyl Salicylate | ~10.92 | ~6.8 - 7.8 | ~4.4 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃)[3][4] |
| Propyl Salicylate | ~10.94 | ~6.8 - 7.8 | ~4.3 (t, 2H, -OCH₂-), ~1.8 (sextet, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
| Butyl Salicylate | ~10.95 | ~6.8 - 7.9 | ~4.3 (t, 2H, -OCH₂-), ~1.7 (quintet, 2H, -CH₂-), ~1.5 (sextet, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
s = singlet, t = triplet, q = quartet, sextet = sextet, quintet = quintet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecules. The chemical shifts (δ) are reported in ppm.
| Compound | Carbonyl (C=O) δ (ppm) | Aromatic (C₆H₄) δ (ppm) | Alkyl Chain (-R) δ (ppm) |
| Methyl Salicylate | ~170.6 | ~112.4, 117.8, 119.1, 130.1, 135.8, 161.6[5][6] | ~52.3 (-CH₃)[5][6] |
| Ethyl Salicylate | ~170.2 | ~112.7, 117.6, 119.0, 129.9, 135.5, 161.8[3][7][8] | ~61.4 (-CH₂-), ~14.2 (-CH₃)[3][7][8] |
| Propyl Salicylate | ~170.3 | ~112.5, 117.7, 118.9, 130.0, 135.6, 161.9 | ~67.0 (-OCH₂-), ~22.0 (-CH₂-), ~10.5 (-CH₃) |
| Butyl Salicylate | ~170.3 | ~112.5, 117.7, 118.9, 130.0, 135.6, 161.9[9][10] | ~65.2 (-OCH₂-), ~30.7 (-CH₂-), ~19.2 (-CH₂-), ~13.7 (-CH₃)[9][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).
| Functional Group | Methyl Salicylate ν (cm⁻¹) | Ethyl Salicylate ν (cm⁻¹) | Propyl Salicylate ν (cm⁻¹) | Butyl Salicylate ν (cm⁻¹) |
| O-H Stretch (Phenolic) | ~3200 (broad) | ~3200 (broad) | ~3200 (broad) | ~3200 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3050 | ~3050 |
| C-H Stretch (Aliphatic) | ~2955 | ~2980, 2940 | ~2965, 2875 | ~2960, 2870 |
| C=O Stretch (Ester) | ~1680 | ~1680 | ~1680 | ~1680 |
| C=C Stretch (Aromatic) | ~1615, 1585 | ~1615, 1585 | ~1615, 1585 | ~1615, 1585 |
| C-O Stretch (Ester) | ~1250, 1080 | ~1250, 1090 | ~1250, 1090 | ~1250, 1090 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass-to-charge ratio (m/z) of the most abundant ions is listed.
| Compound | Molecular Ion [M]⁺ (m/z) | Base Peak (m/z) | Major Fragment Ions (m/z) |
| Methyl Salicylate | 152 | 120[11][12] | 121, 92, 65[11][12][13] |
| Ethyl Salicylate | 166[3] | 120[3] | 138, 121, 92, 65[3][14] |
| Propyl Salicylate | 180 | 120 | 138, 121, 92, 65 |
| Butyl Salicylate | 194[10] | 120[10] | 138, 121, 92, 65[10] |
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alkyl salicylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR. The use of an inverse-gated decoupling pulse sequence is recommended for quantitative analysis.[15]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat alkyl salicylate between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the alkyl salicylate in a volatile organic solvent such as dichloromethane or hexane.[16]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
Visualizations
General Structure of Short-Chain Alkyl Salicylates
The following diagram illustrates the common chemical structure of the short-chain alkyl salicylates discussed in this guide.
Caption: General chemical structure of short-chain alkyl salicylates.
Workflow for Spectroscopic Analysis
This diagram outlines the typical workflow for the spectroscopic analysis of short-chain alkyl salicylates.
Caption: Typical workflow for spectroscopic analysis.
References
- 1. sciepub.com [sciepub.com]
- 2. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 3. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl salicylate(119-36-8) 13C NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. ethyl salicylate(118-61-6) 13C NMR spectrum [chemicalbook.com]
- 9. Butyl salicylate(2052-14-4) 13C NMR [m.chemicalbook.com]
- 10. Butyl salicylate | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. organic chemistry - Why do I see two peaks for methyl salicylate in my GC–MS spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Solved Mass spectrum of methyl salicylate (molecular ion: | Chegg.com [chegg.com]
- 14. ethyl salicylate(118-61-6) MS [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating an HPLC-UV Method for Isoamyl Salicylate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of isoamyl salicylate. Recognizing the importance of robust analytical techniques in research and development, this document outlines a detailed experimental protocol and compares the HPLC-UV method with alternative analytical approaches. The information presented is designed to assist researchers in establishing and validating their own methods for the accurate determination of this compound in various sample matrices.
While a specific, fully validated HPLC-UV method for this compound is not extensively detailed in publicly available literature, the principles and parameters are well-established for similar compounds, such as other salicylate esters and UV filters.[1][2] This guide leverages this information to present a representative and reliable methodology.
I. HPLC-UV Method for this compound Quantification: An Overview
High-Performance Liquid Chromatography with Ultraviolet detection is a widely used analytical technique due to its specificity, sensitivity, and robustness.[1] For a compound like this compound, which possesses a chromophore due to its aromatic ring, UV detection is an ideal choice. The method separates this compound from other components in a sample mixture based on its affinity for the stationary and mobile phases, and the UV detector quantifies it based on its light absorbance at a specific wavelength.
A reverse-phase HPLC method is typically suitable for the analysis of moderately non-polar compounds like this compound.[3][4] The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase.
II. Detailed Experimental Protocol: A Representative HPLC-UV Method
This protocol is based on established methods for similar salicylate esters and UV filters and serves as a strong starting point for method development and validation for this compound.[1][5]
A. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: this compound has a UV absorbance maximum at approximately 308 nm. This wavelength should be used for quantification.
B. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, such as cosmetic formulations, an extraction step may be necessary. This could involve dissolving the sample in a suitable solvent, followed by filtration to remove any particulate matter.
C. Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines.[6]
-
Specificity: The ability of the method to exclusively measure the analyte of interest. This can be demonstrated by showing that there are no interfering peaks from the sample matrix or potential impurities at the retention time of this compound.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by performing recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with accuracy and precision.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
III. Data Presentation: Expected Performance of the HPLC-UV Method
The following table summarizes the typical validation parameters and their acceptable limits for an HPLC-UV method for the quantification of a salicylate ester.[1][2]
| Validation Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Analyte dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the ng/mL to µg/mL range |
| Specificity | No interference at the retention time of the analyte |
| Robustness | System suitability parameters remain within acceptable limits |
IV. Comparison with Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can also be employed for the quantification of this compound. The most common alternative is Gas Chromatography (GC).[7][8][9]
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for both volatile and non-volatile compounds. | Requires the analyte to be volatile or to be made volatile through derivatization. |
| Sample Preparation | Often involves simple dilution and filtration. | May require extraction and derivatization, which can be more complex. |
| Instrumentation | Common in most analytical laboratories. | Common in analytical laboratories, especially for volatile compound analysis. |
| Sensitivity | Good sensitivity, depending on the chromophore. | Excellent sensitivity, especially with a Mass Spectrometry (MS) detector. |
| Specificity | Good specificity, especially with a PDA detector. | Excellent specificity, particularly with an MS detector which provides structural information. |
| Typical Application | Widely used in pharmaceutical quality control and research. | Often used for the analysis of fragrances, essential oils, and environmental samples.[10][11] |
Spectrophotometric methods can also be used for the quantification of salicylates, but they are generally less specific than chromatographic methods as they may be subject to interference from other UV-absorbing compounds in the sample matrix.[12][13]
V. Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC-UV method for this compound quantification.
Caption: Workflow for HPLC-UV Method Validation.
This guide provides a foundational understanding and a practical starting point for the validation of an HPLC-UV method for this compound quantification. By following the outlined experimental protocol and validation parameters, researchers can ensure the development of a reliable and accurate analytical method suitable for their specific research needs.
References
- 1. turkjps.org [turkjps.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
Structural Confirmation of Isoamyl Salicylate: A GC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) data for the structural confirmation of isoamyl salicylate against structurally similar alternatives. Detailed experimental protocols and data interpretation are included to assist researchers in the accurate identification of this compound.
Comparative Analysis of Salicylate Esters by GC-MS
The structural elucidation of this compound by GC-MS relies on its unique fragmentation pattern upon electron ionization. For a definitive identification, it is crucial to compare its mass spectrum with those of its isomers and other closely related salicylate esters. The table below summarizes the key mass spectral data for this compound and two common alternatives, n-amyl salicylate and hexyl salicylate.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 208.25 | 120 (100%), 138 (41%), 121 (39%), 43 (50%), 65 (24%)[1] |
| n-Amyl Salicylate | 208.25 | 120 (100%), 138 (27%), 121 (19%), 43 (22%), 92 (12%)[2] |
| Hexyl Salicylate | 222.28 | 120 (100%), 121 (16%), 222 (12%), 43 (28%), 92 (8%)[3] |
Data Interpretation:
The base peak for all three salicylate esters is observed at m/z 120. This characteristic fragment corresponds to the hydroxytropylium ion, formed after the cleavage of the ester side chain and subsequent rearrangement. The molecular ion peak ([M]⁺) for this compound and n-amyl salicylate is expected at m/z 208, while for hexyl salicylate, it is at m/z 222.
The differentiation between the isomers, this compound and n-amyl salicylate, can be achieved by analyzing the relative abundances of the fragment ions. For instance, the fragment at m/z 43, corresponding to the isopropyl cation, is significantly more abundant in the spectrum of this compound due to the branched nature of its isoamyl group.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound and related compounds. Optimization of these parameters may be required depending on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.
-
If necessary, perform extraction and cleanup steps to remove interfering matrix components.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 50:1 split ratio) for higher concentrations.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or moderately polar capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) and with the fragmentation data presented in this guide.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the underlying chemical principles, the following diagrams illustrate the GC-MS workflow and the proposed fragmentation pathway of this compound.
Caption: A schematic of the GC-MS workflow for the analysis of this compound.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Alternative Structural Confirmation Methods
While GC-MS is a powerful tool for the identification of this compound, other analytical techniques can provide complementary structural information.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in this compound, such as the hydroxyl (-OH), ester (C=O), and aromatic (C=C) groups.
The choice of analytical technique will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For routine identification and quantification in complex mixtures, GC-MS remains a highly effective and widely used method.
References
- 1. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 2. Amyl Salicylate | C12H16O3 | CID 16299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexyl Salicylate | C13H18O3 | CID 22629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Spectroscopic Characterization of Isoamyl Salicylate via ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of isoamyl salicylate against other common short-chain alkyl salicylate esters. The information presented is intended to aid in the structural elucidation and quality control of these compounds, which are widely used as flavoring agents, fragrances, and in topical analgesics.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of salicylate esters are characterized by distinct signals corresponding to the aromatic protons of the salicylate ring, the hydroxyl proton, and the protons of the alkyl ester chain. Variations in the chemical shifts and splitting patterns of the alkyl chain protons are key identifiers for different salicylate esters.
| Compound | Hydroxyl H (ppm) | Aromatic H (ppm) | Alkyl Chain H (ppm) |
| This compound | ~10.8 | ~6.8-7.8 | -O-CH₂-: ~4.2 (t), -CH₂-CH-: ~1.7 (m), -CH(CH₃)₂: ~1.6 (m), -CH(CH₃)₂: ~0.9 (d) |
| Methyl Salicylate | ~10.74 | ~6.87-7.81 | -CH₃: ~3.92 (s) |
| Ethyl Salicylate | ~10.85 | ~6.85-7.88 | -O-CH₂-: ~4.42 (q), -CH₃: ~1.39 (t) |
| Propyl Salicylate | ~10.86 | ~6.85-7.83 | -O-CH₂-: ~4.28 (t), -CH₂-CH₃: ~1.79 (sextet), -CH₃: ~1.02 (t) |
| Butyl Salicylate | Not readily available | Not readily available | -O-CH₂-: ~4.3 (t), -CH₂-CH₂-CH₃: ~1.7 (m), -CH₂-CH₃: ~1.5 (m), -CH₃: ~0.9 (t) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Data is compiled from various sources and may vary slightly based on experimental conditions.
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the carbons of the alkyl chain are particularly useful for distinguishing between different salicylate esters.
| Compound | Carbonyl C (ppm) | Aromatic C (ppm) | Alkyl Chain C (ppm) |
| This compound | ~170 | ~112-162 | -O-CH₂-: ~64, -CH₂-CH-: ~37, -CH(CH₃)₂: ~25, -CH(CH₃)₂: ~22 |
| Methyl Salicylate | ~170 | ~112-161 | -CH₃: ~52 |
| Ethyl Salicylate | ~170.22 | ~112.66-161.80 | -O-CH₂-: ~61.39, -CH₃: ~14.16 |
| Propyl Salicylate | Not readily available | Not readily available | Not readily available |
| Butyl Salicylate | ~170 | ~112-161 | -O-CH₂-: ~65, -CH₂-CH₂-CH₃: ~31, -CH₂-CH₃: ~19, -CH₃: ~14 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data is compiled from various sources and may vary slightly based on experimental conditions.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for salicylate esters is outlined below:
-
Sample Preparation: Dissolve approximately 5-10 mg of the salicylate ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Apply a line broadening of 1-2 Hz during processing.
-
-
Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform phase correction, baseline correction, and referencing to the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR-based Chemical Characterization
The following diagram illustrates the general workflow for characterizing a chemical sample using NMR spectroscopy.
Caption: General workflow for NMR spectral acquisition and analysis.
This guide provides foundational data and methodologies for the NMR-based characterization of this compound and related compounds. Researchers are encouraged to consult referenced spectral databases for further detailed information.
A Comparative Guide to the Identification of Isoamyl Salicylate using Fourier-Transform Infrared (FTIR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-transform infrared (FTIR) spectroscopic signature of isoamyl salicylate against common alternatives, benzyl salicylate and hexyl salicylate. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to accurately identify and differentiate these structurally similar fragrance and pharmaceutical compounds.
Introduction to FTIR Spectroscopy for Salicylate Analysis
Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of chemical substances by measuring the absorption of infrared radiation by a sample. Each molecule has a unique set of vibrational and rotational modes, which correspond to the absorption of specific frequencies of infrared radiation. The resulting FTIR spectrum serves as a molecular "fingerprint," allowing for the identification of functional groups and the overall structure of a compound. In the context of salicylate esters like this compound, FTIR spectroscopy is invaluable for quality control, purity assessment, and formulation analysis.
Comparative FTIR Spectral Data
The FTIR spectra of this compound, benzyl salicylate, and hexyl salicylate exhibit characteristic absorption bands corresponding to their shared salicylate core and unique ester side chains. The primary differences are observed in the C-H stretching and bending regions, as well as subtle shifts in the "fingerprint" region, which allow for their differentiation.
Below is a summary of the key FTIR absorption peaks for this compound and its alternatives. All wavenumbers are given in cm⁻¹.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Benzyl Salicylate (cm⁻¹) | Hexyl Salicylate (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3100-3000 (broad) | ~3180 (broad) | 3100-3000 (broad) |
| C-H (Aromatic) | Stretching | ~3065 | ~3065 | ~3068 |
| C-H (Aliphatic) | Stretching | 2958, 2929, 2871 | 2950-2850 | 2956, 2931, 2859 |
| C=O (Ester) | Stretching | ~1680 | ~1682 | ~1681 |
| C=C (Aromatic) | Stretching | ~1612, ~1585 | ~1614, ~1587 | ~1613, ~1586 |
| C-O (Ester) | Stretching | ~1245, ~1090 | ~1250, ~1088 | ~1247, ~1090 |
| C-H (Aliphatic) | Bending | ~1467, ~1367 | - | ~1465, ~1378 |
| =C-H (Aromatic) | Out-of-plane Bending | ~756 | ~755 | ~756 |
Note: The exact peak positions may vary slightly depending on the sampling technique and instrument.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile and widely used sampling technique for FTIR analysis of liquid samples due to its minimal sample preparation requirements.[1][2]
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any contaminants. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
-
-
Sample Application:
-
Place a small drop (approximately 1-2 μL) of the neat liquid sample (this compound or alternative) directly onto the center of the ATR crystal.[2]
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Compare the obtained spectrum with a reference spectrum of this compound for positive identification.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next sample.
-
Visualizing the Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams illustrate the workflow for identifying this compound using FTIR and the logical steps involved in spectral comparison.
Caption: Experimental workflow for this compound identification using ATR-FTIR.
Caption: Logical workflow for the comparison of an unknown spectrum to a reference.
Conclusion
FTIR spectroscopy provides a rapid, non-destructive, and highly specific method for the identification of this compound and its differentiation from other salicylate esters. By comparing the characteristic absorption bands, particularly in the C-H stretching and fingerprint regions, researchers can confidently verify the identity and purity of their samples. The provided experimental protocol for ATR-FTIR offers a straightforward and efficient approach for routine analysis in research and industrial settings.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Isoamyl Salicylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals like isoamyl salicylate are paramount to ensuring both personal safety and environmental protection. Adherence to established protocols is not just a matter of regulatory compliance, but a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Considerations
This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, including disposal. It may be harmful if swallowed, cause mild skin irritation, and serious eye irritation.[1][2][3][4] Critically, it is toxic to aquatic life with long-lasting effects.[1][2][3][5][6] Therefore, preventing its release into the environment is a primary concern during disposal.[1][2][3][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-impermeable gloves.[7] Gloves must be inspected before use, and hands should be washed and dried after handling.[7]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that avoids environmental contamination and complies with all applicable local, regional, and national regulations.[2][5]
-
Collect and Contain:
-
All this compound waste, including any contaminated materials, should be collected in a suitable, closed, and properly labeled container.[3][7]
-
In case of a spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][8]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[7]
-
Never return spilled material to the original container for re-use.[2][5]
-
-
Storage Pending Disposal:
-
Final Disposal:
-
This compound and its container must be disposed of as hazardous waste.[2]
-
The recommended method of disposal is through an approved and licensed chemical waste disposal plant.[1][3][7]
-
Controlled incineration with flue gas scrubbing is a possible disposal method.[7]
-
Crucially, do not allow the chemical to enter drains, sewers, water courses, or the soil. [2][3][7][8] Discharge into the environment must be avoided.[3][7]
-
-
Contaminated Packaging:
-
Empty containers may retain product residue and should be handled as hazardous waste.[2]
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[7]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[7]
-
Quantitative Data Summary
While specific quantitative disposal limits are subject to local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value |
| CAS Number | 87-20-7 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.26 g/mol |
| Flash Point | > 93.3 °C (> 200.0 °F) - Closed Cup |
| Hazard Statements | H303, H316, H319, H411 |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. |
Hazard Statement Codes: H303 - May be harmful if swallowed; H316 - Causes mild skin irritation; H319 - Causes serious eye irritation; H411 - Toxic to aquatic life with long lasting effects.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. The Good Scents Company safety data sheet for iso amyl salicylate [thegoodscentscompany.com]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. vigon.com [vigon.com]
- 6. This compound, 87-20-7 [thegoodscentscompany.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Amyl Salicylate this compound Suppliers, with SDS [mubychem.com]
Essential Safety and Operational Guide for Handling Isoamyl Salicylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of Isoamyl salicylate, including personal protective equipment (PPE), safe handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Details |
| Eye/Face Protection | Safety glasses with side shields or goggles | Should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Chemical resistant gloves | Impervious clothing should be worn to protect against chemical contact.[1][2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory Protection | Not typically required if ventilation is adequate | If ventilation is insufficient or exposure limits are exceeded, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3][4] |
Quantitative Safety Data
While specific occupational exposure limits (PELs or TLVs) for this compound have not been established, toxicity studies provide valuable data for risk assessment.[1][4]
| Data Point | Value | Source/Comment |
| Boiling Point | 277-278°C | [1] |
| Flash Point | > 93.3 °C (> 200.0 °F) | Closed Cup[5] |
| No-Observed-Adverse-Effect Level (NOAEL) | 47 mg/kg/day | Systemic exposure from a repeated dose toxicity study.[5] |
| Acute Oral Toxicity | May be harmful if swallowed | Category 5[3][4] |
| Carcinogenicity | Not classified as a carcinogen | By IARC, ACGIH, NTP, or OSHA.[1] |
Experimental Protocols for Safety Assessment
Standardized protocols are used to assess the safety of chemicals like this compound. While specific experimental results for this compound are not detailed in the provided search results, the general methodologies are outlined below.
Skin Irritation/Corrosion Testing:
-
Methodology: Involves applying the test substance to the skin of laboratory animals (historically rabbits) or, more commonly now, using in vitro methods with reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).[6]
-
Procedure: A small amount of the substance is applied to a specific area of the skin or tissue model. The site is then observed for signs of irritation, such as redness (erythema) and swelling (edema), over a set period.[7]
-
Data Collection: Observations are scored at specific intervals (e.g., 24, 48, and 72 hours) to determine the level of irritation.[7]
Eye Irritation/Damage Testing:
-
Methodology: Traditionally performed using the Draize test in rabbits. However, alternative in vitro and ex vivo methods are now widely used, such as the Bovine Corneal Opacity and Permeability (BCOP) test, the Isolated Chicken Eye (ICE) test, and reconstructed human cornea-like epithelium (RhCE) models (e.g., EpiOcular™).[8][9]
-
Procedure: The test substance is applied to the eye or corneal model, and the effects on the cornea, iris, and conjunctiva are observed and scored.[8][10]
-
Data Collection: Opacity, permeability, swelling, and other signs of damage are measured and scored to classify the substance's irritation potential.[8][9]
Skin Sensitization Testing:
-
Methodology: The Guinea Pig Maximization Test (GPMT) and the Murine Local Lymph Node Assay (LLNA) are common in vivo methods. In vitro and in silico approaches are also being developed and used.[11][12][13]
-
Procedure: Involves an initial induction phase where the test substance is introduced to the immune system, followed by a challenge phase where the skin is re-exposed to the substance.[11]
-
Data Collection: The skin is observed for allergic reactions, such as redness and swelling, which are scored to determine the sensitization potential.[11]
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[1]
-
After Skin Contact: Take off immediately all contaminated clothing. Wash skin thoroughly with soap and water.[1][4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Material: Dispose of this material and its container as hazardous waste.[4] Do not allow it to enter drains, sewers, or waterways, as it is toxic to aquatic life with long-lasting effects.[4][5] Disposal must be in accordance with all applicable federal, state, and local regulations.[4]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[4] They should be taken to an approved waste handling site for recycling or disposal.[4]
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. Short-term toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 87-20-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mattek.com [mattek.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Same-Chemical Comparison of Nonanimal Eye Irritation Test Methods: Bovine Corneal Opacity and Permeability, EpiOcular™, Isolated Chicken Eye, Ocular Irritection®, OptiSafe™, and Short Time Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. namsa.com [namsa.com]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Skin sensitization in silico protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
